BOC--Nva--OH.DCHA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H42N2O4 |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
InChI Key |
IGQWOPTVKBMZNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of BOC-Nva-OH.DCHA
Technical Profile: Boc-Nva-OH[1][2][3][4][5][6][7][8]·DCHA
Advanced Guide for Peptide Synthesis and Drug Development[5][9][10]
Executive Summary
Boc-Nva-OH[1][2][3][4][5][6][7][8][]·DCHA (N-tert-Butoxycarbonyl-L-norvaline dicyclohexylamine salt) is a specialized amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[3] While L-Norvaline is a non-proteinogenic amino acid, it serves as a critical bioisostere for Leucine and Methionine in drug design, offering similar hydrophobicity without the oxidation susceptibility of Methionine.[3]
The DCHA salt form is engineered specifically to overcome the physical limitations of the free acid, Boc-Nva-OH, which often exists as a viscous oil or low-melting solid at room temperature.[3] The salt formation yields a stable, crystalline solid, facilitating easier handling, storage, and purification.[3][10] However, the DCHA counterion must be removed prior to peptide coupling to prevent side reactions and ensure efficient acylation.[3][10]
Part 1: Chemical Identity & Structural Analysis[5][10]
The compound consists of the L-enantiomer of Norvaline, protected at the
| Attribute | Detail |
| Chemical Name | |
| CAS Number (Salt) | 67861-96-5 |
| CAS Number (Free Acid) | 53308-95-5 |
| Molecular Formula | |
| Molecular Weight | 398.58 g/mol (Salt); 217.26 g/mol (Free Acid) |
| Stereochemistry | L-Configuration ( |
| Synonyms | Boc-L-2-aminovaleric acid DCHA salt; Boc-Norvaline DCHA |
Structural Visualization
The following diagram illustrates the ionic interaction between the carboxylate of the protected amino acid and the ammonium center of the DCHA, which confers stability.[3][10]
Figure 1: Structural assembly of the Boc-Nva-OH[3]·DCHA salt complex.[10]
Part 2: Physicochemical Properties[5][10][14][15]
The utility of the DCHA salt lies in its superior physical properties compared to the free acid.[3][10]
| Property | Boc-Nva-OH (Free Acid) | Boc-Nva-OH[3][5][]·DCHA (Salt) |
| Physical State | Viscous oil or low-melting solid | White crystalline powder |
| Melting Point | 43–47 °C | >100 °C (Typically) |
| Hygroscopicity | Moderate to High | Low (Non-hygroscopic) |
| Solubility | DCM, DMF, EtOAc, MeOH | DCM, MeOH, Warm EtOAc |
| Storage Stability | Prone to liquefaction at RT | Stable at RT (Store 2–8°C for long term) |
Expert Insight: The free acid of Boc-Norvaline is difficult to weigh precisely due to its oily nature.[3][10] The DCHA salt allows for precise stoichiometry during the preparation of coupling solutions, which is vital for high-yield peptide synthesis.[3]
Part 3: Synthetic Utility & Desalting Protocols[5][10]
Why Desalting is Mandatory
While DCHA stabilizes the amino acid during storage, it is a secondary amine base.[10] If introduced into a coupling reaction (e.g., using DIC/HOBt or HATU), the liberated DCHA can:
-
Interfere with activation: Compete with the amino component.[3][10]
-
Cause Racemization: Promote base-catalyzed racemization of the activated ester.[3][10]
-
Form Salts: Precipitate with coupling reagents or byproducts (e.g., Urea).[3][10]
Therefore, liberating the free acid immediately before use is the standard of care in high-fidelity peptide chemistry.[3][10]
Protocol: Acidolytic Liberation of Boc-Nva-OH
This protocol describes the conversion of the DCHA salt back to the reactive free acid.[3]
Reagents:
-
0.5 M or 1.0 M Potassium Hydrogen Sulfate (
) OR 10% Phosphoric Acid ( ).[3][10] -
Magnesium Sulfate (
) or Sodium Sulfate ( )[3][10][12]
Step-by-Step Workflow:
-
Dissolution: Suspend the calculated amount of Boc-Nva-OH·DCHA in EtOAc (approx. 10 mL/g).[3][10] Shake or sonicate until the solid is mostly dispersed (it may not fully dissolve until acidified).[3][10]
-
Acid Wash: Transfer to a separatory funnel. Add an equal volume of 0.5 M
.[3][10] Shake vigorously for 2–3 minutes. -
Phase Separation: Allow layers to separate. The organic layer contains the Boc-Nva-OH; the aqueous layer contains the DCHA salt.[3] Discard the aqueous layer.[10]
-
Repeat Wash: Repeat the acid wash 2 more times to ensure complete removal of DCHA.[3][10]
-
Neutralization/Drying: Wash the organic layer once with Brine to remove residual acid and water.[3][10] Dry the organic layer over anhydrous
.[3][11][10][13] -
Isolation: Filter off the drying agent and evaporate the EtOAc under reduced pressure (Rotavap).
-
Result: A colorless to pale yellow viscous oil (Boc-Nva-OH Free Acid) is obtained.[10] Use immediately for coupling.
Figure 2: Operational workflow for the removal of DCHA prior to peptide synthesis.
Part 4: Applications in Drug Development[5][10]
1. Bioisosteric Replacement
Norvaline (Nva) is a linear isomer of Valine and is structurally similar to Leucine and Methionine.[3][10]
-
vs. Methionine: Nva lacks the sulfur atom, making it immune to oxidation (sulfoxide formation).[3][10] This is crucial for increasing the shelf-life stability of peptide therapeutics.[3][10]
-
vs. Leucine: Nva has a linear propyl side chain, whereas Leucine is branched (isobutyl).[3][10] This subtle steric difference allows researchers to probe the spatial requirements of a receptor binding pocket.[10]
2. Protease Inhibitors
Boc-Nva-OH is frequently used in the synthesis of inhibitors for serine proteases (e.g., Elastase, Hepatitis C NS3 protease).[3] The linear alkyl chain fits into specific hydrophobic S1 or S2 pockets of the enzyme, often providing improved binding affinity over natural amino acids.[3][10]
3. Analytical Standards
The compound is used as an internal standard in amino acid analysis due to its absence in natural proteins, allowing for precise quantification of hydrolysis efficiency.[3][10]
References
-
Bachem. (2021). Conversion of a DCHA salt to the free acid. Technical Guide.
-
Sigma-Aldrich. (n.d.).[3][10] Boc-Nva-OH Product Specification (CAS 53308-95-5).[2][3] [3][10]
-
Aapptec. (n.d.).[3][10] Converting Boc-Amino Acid DCHA Salts to Free Acids. Technical Support Information Bulletin 1137.
-
BuyersGuideChem. (2025). Boc-Nva-OH.DCHA CAS 67861-96-5 Entry.[3][15]
-
Pennington, M. W., & Dunn, B. M. (1994).[3][10] Peptide Synthesis Protocols. Methods in Molecular Biology, Vol 35. Humana Press.[3][10] (Contextual Citation for General Desalting).
Sources
- 1. peptide.com [peptide.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. CAS 53308-95-5: N-Boc-L-norvaline | CymitQuimica [cymitquimica.com]
- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 5. N-Boc-D-norvaline dicyclohexylammonium salt, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Boc-Nva-OH·DCHA | Lab901 [lab901.net]
- 7. peptide.com [peptide.com]
- 8. Boc-Nva-OH.DCHA - 100g | Lab On A Chip [lab-on-a-chip.com]
- 10. Boc-Nva-OH Novabiochem 53308-95-5 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. alfachemic.com [alfachemic.com]
Comprehensive Technical Guide on Boc-L-Norvaline Dicyclohexylammonium Salt: Properties, Synthesis Applications, and Handling Protocols
Executive Summary
Boc-L-Norvaline dicyclohexylammonium salt (Boc-L-Nva-OH·DCHA) is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in Solid-Phase Peptide Synthesis (SPPS) and peptidomimetic drug development[]. The incorporation of norvaline—a straight-chain aliphatic amino acid—allows researchers to probe hydrophobic interactions, map steric constraints, and optimize the structure-activity relationships (SAR) of bioactive peptides.
As a Senior Application Scientist, the objective of this guide is to move beyond basic specifications and elucidate the causality behind handling this specific compound. We will explore why it is formulated as a dicyclohexylammonium (DCHA) salt, the critical necessity of desalting prior to coupling, and the step-by-step, self-validating protocols required to integrate it successfully into a peptide chain.
Physicochemical Profiling & Structural Significance
The physical properties of Boc-L-Nva-OH·DCHA dictate its handling requirements. The unbranched aliphatic side chain of norvaline makes it an excellent isostere for valine or leucine, often used to study the impact of side-chain branching on protein folding and enzymatic degradation.
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-norvaline dicyclohexylamine salt |
| CAS Number | 67861-96-5 |
| Molecular Formula | C₂₂H₄₂N₂O₄ (C₁₀H₁₉NO₄ · C₁₂H₂₃N)[2] |
| Molecular Weight | 398.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | 2-8 °C, desiccated[] |
| Solubility (as Salt) | Soluble in Methanol, DCM; Sparingly soluble in DMF |
The Causality of DCHA Salt Formulation
Why supply Boc-L-Nva-OH as a DCHA salt? Free aliphatic Boc-amino acids frequently exhibit high hygroscopicity, often presenting as viscous syrups or oils at room temperature. This physical state complicates precise molar weighing and accelerates degradation. By precipitating the free acid with dicyclohexylamine (DCHA), the compound forms a highly stable, free-flowing crystalline salt[3]. This drastically extends shelf life and ensures stoichiometric precision during synthesis preparation.
The Chemical Conflict: While the DCHA salt is ideal for storage, the presence of the DCHA amine presents a severe chemical conflict during peptide coupling. If left in the reaction mixture, the secondary amine of DCHA acts as a competing nucleophile or basic interferent, neutralizing activating agents (e.g., HBTU, DCC, HATU) and severely depressing coupling yields[3]. Therefore, a targeted desalting protocol is mandatory prior to activation[4].
Experimental Protocols: A Self-Validating System
The following protocols are designed as self-validating systems, ensuring that each step provides visual or chemical feedback to confirm success.
Protocol 1: Mild Desalting of Boc-L-Nva-OH·DCHA
Objective: Isolate the free Boc-amino acid without compromising the acid-labile Boc protecting group. Causality of Reagent Choice: We utilize Potassium Bisulfate (KHSO₄) rather than Hydrochloric Acid (HCl). KHSO₄ provides a buffered acidic environment (pH ~2.0) sufficient to protonate the highly basic DCHA (pKa ~10.4) into its water-soluble sulfonate salt, without reaching the hyper-acidic threshold that would prematurely cleave the Boc group[3][4].
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 g of Boc-L-Nva-OH·DCHA in 15 mL of Ethyl Acetate (EtOAc) in a separatory funnel.
-
Acidic Extraction: Add 15 mL of ice-cold 5% w/v aqueous KHSO₄ solution[3].
-
Phase Separation (Validation Step): Agitate gently and vent. The DCHA partitions into the aqueous layer as DCHA-H⁺, while the free Boc-L-Nva-OH dissolves entirely into the EtOAc layer, transitioning the organic phase from a cloudy suspension to a clear solution.
-
Secondary Extraction: Separate the phases. Extract the aqueous layer once more with 10 mL of fresh EtOAc to ensure quantitative recovery.
-
Washing: Wash the combined EtOAc layers with 15 mL of saturated aqueous NaCl (brine) to remove residual moisture and inorganic salts.
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄)[3].
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the free Boc-L-Nva-OH as a clear oil or white foam, ready for immediate coupling.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
Objective: Couple the desalted Boc-L-Nva-OH to a growing peptide chain on a solid support. Causality of Strategy: Boc-chemistry SPPS relies on graduated acid lability. The N-terminal Boc group is temporarily removed using moderate acid (50% TFA), while side-chain protecting groups and the peptide-resin anchor withstand this step[5].
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin (e.g., PAM or Merrifield resin) in Dichloromethane (DCM) for 30 minutes to expand the polymer matrix.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20 minutes to expose the N-terminal amine[5]. Wash thoroughly with DCM.
-
Neutralization: Neutralize the resin-bound amine with 5% Diisopropylethylamine (DIPEA) in DMF for 5 minutes.
-
Activation: In a separate vial, dissolve the freshly desalted free Boc-L-Nva-OH (3 equivalents relative to resin loading) in DMF. Add HBTU (2.9 equivalents) and DIPEA (6 equivalents). Stir for 3 minutes to form the highly reactive OBt ester[6].
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1 to 2 hours at room temperature.
-
Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser Ninhydrin test. A negative result (beads remain yellow/colorless) confirms >99% coupling completion. If beads turn blue, primary amines remain, dictating a secondary coupling cycle.
Mechanistic Workflow Visualization
The following diagram maps the logical progression from the stable storage form of the amino acid through the mandatory desalting phase, culminating in the SPPS coupling reaction.
Workflow detailing the essential desalting of Boc-L-Nva-OH·DCHA prior to SPPS coupling.
References
-
CP Lab Safety - Boc-L-Norvaline DCHA, min 95%. Available at:[Link]
-
Wiley-VCH - Protection Reactions: Conversion of the DCHA Salt into Free Acids. Available at:[Link]
Sources
Difference between Boc-Nva-OH free acid and BOC-Nva-OH.DCHA salt
Executive Summary
In peptide synthesis and medicinal chemistry, Boc-Nva-OH (N-α-t-Butoxycarbonyl-L-norvaline) is a critical building block for introducing the non-proteinogenic amino acid Norvaline. Researchers frequently encounter this reagent in two distinct forms: the Free Acid and the Dicyclohexylamine (DCHA) Salt .[1]
While the core amino acid derivative is identical, their physical properties, stability profiles, and handling requirements differ fundamentally. The DCHA salt is a stabilization strategy , transforming a potentially hygroscopic, low-melting solid or oil (the free acid) into a robust crystalline lattice. However, the presence of the DCHA counterion introduces a stoichiometric variable that must be neutralized prior to specific activation protocols to prevent side reactions and ensure coupling efficiency.
This guide provides the decision framework, chemical data, and validated protocols to navigate between these two forms effectively.
Chemical & Physical Characterization
The choice between free acid and salt is often a trade-off between convenience of handling (Salt) and convenience of reaction (Free Acid).
Comparative Data Table
| Feature | Boc-Nva-OH (Free Acid) | Boc-Nva-OH[2][3]·DCHA (Salt) |
| CAS Number | 53308-95-5 | 38692-20-7 (Generic for DCHA salts) |
| Molecular Formula | ||
| Molecular Weight | 217.26 g/mol | 398.59 g/mol |
| Physical State | Low-melting solid or viscous oil | Crystalline white powder |
| Melting Point | 43–47 °C (Solidifies slowly) | 115–120 °C (Sharp melting point) |
| Hygroscopicity | Moderate to High | Low (Hydrophobic counterion) |
| Solubility (DMF/DCM) | Excellent | Good, but slower dissolution |
| Shelf Stability | Lower (prone to moisture uptake) | High (Crystal lattice protection) |
Critical Insight: The DCHA salt adds nearly 181.33 g/mol of "dead weight" to your reaction stoichiometry. If you substitute the salt 1:1 by weight for the free acid without calculation, you will under-load your reaction by ~45%.
The DCHA Factor: Mechanism & Interference
Why is DCHA used? The free acid of Boc-Nva-OH is difficult to crystallize and purify.[4] By adding Dicyclohexylamine (DCHA), a bulky secondary amine, manufacturers force the formation of a stable salt lattice. This acts as a purification step, rejecting impurities that don't fit the crystal structure.
Why DCHA Must Be Removed
While DCHA is a stable salt former, it is also a nucleophilic secondary amine . Leaving it in the reaction mixture during activation can lead to:
-
Amine Competition: If using active esters (e.g., NHS, p-nitrophenyl), DCHA can compete with the resin-bound amine or the target amine, forming a DCHA-amide byproduct.
-
Base Stoichiometry Skewing: In HBTU/HATU couplings, the DCHA acts as a base. However, it forms salts with the uronium/phosphonium reagents, potentially altering the pH micro-environment and slowing kinetics compared to the hindered base DIEA (Diisopropylethylamine).
-
Solubility Issues: DCHA salts of urea byproducts (from DCC/DIC activation) can precipitate unexpectedly in DCM.
Experimental Protocols
Protocol A: Desalting (Liberation of Free Acid)
Objective: Convert Boc-Nva-OH·DCHA into pure Boc-Nva-OH for use in sensitive couplings. Scale: 5.0 g of Salt.
Reagents:
-
0.5 M Potassium Bisulfate (
) or 10% Citric Acid (aq) -
Saturated NaCl (Brine)[5]
-
Anhydrous Sodium Sulfate (
)
Methodology:
-
Dissolution: Suspend 5.0 g of Boc-Nva-OH·DCHA in 50 mL of EtOAc in a separatory funnel. The solid may not dissolve fully until acid is added.
-
Acid Wash (Protonation): Add 30 mL of 0.5 M
. Shake vigorously for 2 minutes.-
Mechanism: The acid protonates the DCHA (
) to form DCHA·H⁺, which is water-soluble.[6] The Boc-Nva-OH remains protonated (neutral) and stays in the organic layer.
-
-
Phase Separation: Drain the aqueous layer (bottom). Repeat the acid wash 2 more times to ensure complete removal of amine.
-
Neutralization: Wash the organic layer once with 30 mL of Brine to remove residual acid and water.
-
Drying: Pour the organic layer into an Erlenmeyer flask containing anhydrous
. Let stand for 10 minutes. -
Isolation: Filter off the drying agent and evaporate the EtOAc on a rotary evaporator (
°C). -
Result: You will obtain a clear, viscous oil or low-melting solid. This is the Free Acid . Use immediately or store at -20°C.
Protocol B: Direct Usage Calculation
If using the salt directly (only recommended for carbodiimide couplings like DIC/HOBt where DCHA interference is minimal), you must adjust the weight.
Visualizations
Workflow: Desalting Logic
The following diagram illustrates the phase-transfer logic required to purify the amino acid.
Caption: Phase separation workflow for removing Dicyclohexylamine (DCHA) using acidic extraction.
Decision Matrix: When to Use Which?
Caption: Decision logic for selecting the appropriate form based on the intended coupling chemistry.
References
-
Sigma-Aldrich. Boc-Nva-OH Product Specification (CAS 53308-95-5).[3] Retrieved from .
-
Bachem. Conversion of a DCHA salt to the free acid. Technical Note. Retrieved from .
-
BenchChem. Synthesis and Purification of Boc-Amino Acid DCHA Salts. Technical Guide.[1][4] Retrieved from .
-
Aapptec. Standard Coupling Procedures and Salt Conversion. Retrieved from .
Sources
Engineering L-Norvaline Derivatives for Advanced Medicinal Chemistry: Arginase Inhibition and Neuroprotection
Executive Summary
L-Norvaline, a non-proteinogenic unbranched aliphatic amino acid, has historically served as a specialized building block in peptide synthesis. However, recent advances in medicinal chemistry have repositioned L-norvaline and its derivatives as potent, non-competitive arginase inhibitors[1]. This technical whitepaper explores the mechanistic rationale behind L-norvaline's biological activity, its therapeutic applications in neurodegenerative disorders like Alzheimer's disease (AD), and the rigorous synthetic and in vitro methodologies required to engineer and validate these derivatives.
Mechanistic Rationale: The Arginase-NOS Axis
In mammalian cellular systems, the amino acid L-arginine acts as a mutual substrate for two highly competitive enzymes: Nitric Oxide Synthase (NOS) and Arginase[2].
-
NOS Pathway: Converts L-arginine into nitric oxide (NO) and L-citrulline. NO is a critical signaling molecule responsible for vasodilation, immune response, and neuroprotection[1][2].
-
Arginase Pathway: Hydrolyzes L-arginine into urea and L-ornithine. Arginase activity is exponentially faster than NOS[3].
In pathological states such as Alzheimer's disease and systemic endothelial dysfunction, arginase is severely upregulated. This upregulation rapidly depletes the intracellular L-arginine pool, starving the NOS pathway and creating a toxic NO deficiency[1][3].
L-Norvaline functions as a negative feedback inhibitor of arginase. By suppressing arginase activity, L-norvaline prevents the rapid hydrolysis of L-arginine, effectively shunting the preserved substrate back toward the NOS pathway to restore homeostatic NO production[2][3].
Fig 1: L-Norvaline shunts L-arginine metabolism from Arginase to NOS, boosting NO production.
Therapeutic Applications in Alzheimer's Disease
Neurodegeneration in AD is intrinsically linked to altered L-arginine metabolism, localized immune-mediated inflammation, and beta-amyloid-driven toxicity[4][5]. In vivo studies utilizing triple-transgenic (3xTg-AD) mouse models have demonstrated that L-norvaline administration profoundly alters disease progression[4][6].
The causality of this neuroprotection is rooted in the dual inhibition of arginase and ribosomal protein S6 kinase beta-1 (S6K1)[5]. Downregulating these pathways reduces beta-amyloidosis and shifts microglia from an activated (neurotoxic) to a resting (neuroprotective) phenotype[5]. Furthermore, L-norvaline treatment elevates the expression of postsynaptic density protein 95 (PSD-95), directly correlating with the reversal of cognitive decline and enhanced spatial memory[6][7].
Quantitative Data Summary
The following table synthesizes the pharmacological and biochemical effects of L-norvaline observed across validated in vitro and in vivo models.
Table 1: Quantitative Pharmacological Effects of L-Norvaline
| Parameter | Model / Cell Line | L-Norvaline Dose | Observed Effect | Biological Significance |
| Urea Production | J774A.1 Macrophages | 10 mM | 50% Reduction | Confirms direct target engagement and arginase inhibition[2]. |
| Nitric Oxide (NO) | J774A.1 Macrophages | 10 mM | 55% Increase | Shunts L-arginine to NOS, improving endothelial/neuronal function[2]. |
| Superoxide Dismutase | 3xTg-AD Mice Brain | 250 mg/L (in water) | 19% Elevation | Enhances cellular response to reactive oxygen species (ROS)[5]. |
| Beta-amyloidosis | 3xTg-AD Mice Brain | 250 mg/L (in water) | Significant Reduction | Halts Alzheimer's disease progression and neuroinflammation[5][6]. |
Chemical Synthesis: Late-Stage Deoxyfluorination
To optimize the pharmacokinetic profile of L-norvaline—specifically to enhance metabolic stability and membrane permeability—medicinal chemists frequently employ late-stage derivatization, such as deoxyfluorination[8].
Protocol 1: Synthesis of Fluorinated L-Norvaline Derivatives
Causality for experimental design: Traditional fluorinating agents like DAST (Diethylaminosulfur trifluoride) can liberate highly corrosive fluoride ions, leading to unwanted side reactions and degradation of the chiral center. Utilizing XtalFluor reagents with an exogenous base (e.g., DBU) allows for controlled fluoride release, ensuring high-yield conversion without compromising the molecule's structural integrity[8].
-
Protection: Protect the amino and carboxyl groups of the L-norvaline precursor (e.g., using Fmoc and tBu protecting groups) to prevent off-target fluorination.
-
Solvation: Dissolve the protected precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere to strictly exclude moisture, which rapidly hydrolyzes fluorinating agents.
-
Reagent Addition: Add 1.5 equivalents of XtalFluor-E to the solution.
-
Activation: Introduce DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise to induce controlled fluoride ion release[8].
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor reaction progression via TLC or LC-MS.
-
Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and purify the fluorinated L-norvaline derivative using silica gel flash chromatography.
In Vitro Validation Workflows
To validate the efficacy of synthesized L-norvaline derivatives, researchers must utilize a self-validating in vitro system. A robust assay must measure both the reduction in arginase activity (via urea output) and the reciprocal increase in NOS activity (via NO output) to prove that the substrate shunt mechanism is active.
Protocol 2: Macrophage NO Production and Arginase Assay
Causality for experimental design: J774A.1 mouse macrophages are selected because they robustly express both NOS and arginase upon activation. Lipopolysaccharide (LPS) is used to induce this dual expression, creating a highly competitive environment for L-arginine that mimics pathological inflammation[2].
-
Cell Culture: Seed J774A.1 mouse macrophages in 96-well plates and culture until 80% confluent[2].
-
Activation: Treat cells with 1.0 μg/mL LPS for 22 hours to upregulate both NOS and arginase enzymes[2].
-
Substrate Modulation: Replace media with custom formulations containing tightly controlled extracellular L-arginine concentrations (0.01–0.8 mM)[2].
-
Dosing: Administer the L-norvaline derivative (e.g., 10 mM) to the treatment wells. For highly lipophilic derivatives, formulate the stock in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to ensure complete dissolution without precipitating in the media[9].
-
NO Quantification: Extract 50 μL of the supernatant and mix with an equal volume of Griess Reagent. Incubate for 10 minutes in the dark and measure absorbance at 540 nm to quantify nitrite (a stable proxy for NO production)[2].
-
Urea Quantification: Lyse the cells and use a colorimetric diacetyl monoxime assay to measure urea concentration. A reduction in urea directly validates arginase inhibition[2].
Fig 2: Step-by-step in vitro assay workflow for evaluating arginase inhibition and NO production.
Conclusion
L-Norvaline and its structural derivatives represent a highly promising class of therapeutics targeting the arginase-NOS axis. By mastering advanced synthetic pathways—particularly controlled late-stage fluorination—and employing rigorous, self-validating bioassays, drug development professionals can unlock new, highly targeted treatments for neurodegenerative and cardiovascular diseases.
References
-
L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed Source: nih.gov URL:[Link]
-
L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease Source: biorxiv.org URL:[Link]
-
Arginase modulates nitric oxide production in activated macrophages Source: physiology.org URL:[Link]
-
Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC Source: nih.gov URL:[Link]
-
Arginase as a Potential Target in the Treatment of Alzheimer's Disease Source: scirp.org URL:[Link]
-
Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations - CORE Source: core.ac.uk URL:[Link]
Sources
- 1. Arginase as a Potential Target in the Treatment of Alzheimer’s Disease [scirp.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer’s disease | bioRxiv [biorxiv.org]
- 6. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
Thermodynamic Properties of Boc-Protected Norvaline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of N-(tert-butoxycarbonyl)-protected (Boc) norvaline derivatives, crucial intermediates in peptide synthesis and drug development.[1][][] Understanding the thermal behavior, solubility, and stability of these compounds is paramount for optimizing synthetic routes, designing robust formulations, and ensuring therapeutic efficacy. This document synthesizes experimental data with theoretical principles to offer a practical guide for researchers in the pharmaceutical and chemical sciences. We will explore key thermodynamic parameters, the analytical techniques used for their determination, and the profound implications of these properties on the development of new chemical entities.
Introduction: The Significance of Thermodynamic Properties in Drug Development
The journey of a drug candidate from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are rooted in the solid-state and thermodynamic properties of the active pharmaceutical ingredient (API).[4][5][6] For Boc-protected norvaline derivatives, which serve as vital building blocks in the synthesis of complex peptides and other therapeutic agents, a thorough understanding of their thermodynamic landscape is not merely academic but a critical component of successful drug development.[1][7]
The thermodynamic stability of different polymorphic forms, the energy required for phase transitions, and the solubility in various solvent systems directly influence key pharmaceutical attributes such as bioavailability, manufacturability, and shelf-life.[8][9] Preformulation studies, which include the characterization of these fundamental physicochemical properties, are therefore indispensable for mitigating risks and accelerating the development timeline.[4][6][8]
This guide will delve into the core thermodynamic properties of Boc-protected norvaline derivatives, providing both the theoretical underpinnings and practical experimental insights necessary for researchers in the field.
The Molecular Architecture: Boc-Protected Norvaline and its Derivatives
Norvaline, a non-proteinogenic amino acid isomeric with valine, offers unique structural motifs for peptidomimetic design and the synthesis of novel bioactive molecules.[10][11][12] The protection of its α-amino group with the tert-butoxycarbonyl (Boc) group is a standard and widely employed strategy in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[][13] The Boc group's stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool for synthetic chemists.
The thermodynamic properties of these derivatives are intrinsically linked to their molecular structure. Key structural features influencing these properties include:
-
The Boc Group: This bulky, lipophilic group significantly impacts the crystal packing, solubility, and thermal stability of the molecule.
-
The Norvaline Side Chain: The linear alkyl side chain of norvaline contributes to the overall hydrophobicity and can influence intermolecular interactions within the crystal lattice.
-
Side-Chain Modifications: The true power of norvaline derivatives in drug discovery lies in the ability to modify the side chain. These modifications, ranging from simple alkyl extensions to the introduction of functional groups, can dramatically alter the thermodynamic profile of the resulting molecule.
Key Thermodynamic Properties and Their Measurement
A comprehensive understanding of the thermodynamic properties of Boc-protected norvaline derivatives requires the determination of several key parameters. These parameters govern the energy and stability of the solid and solution states of these compounds.
Solid-State Properties
The solid-state characteristics of a drug substance are critical for its formulation into a stable and effective dosage form.
The melting point is a fundamental property that indicates the thermal stability of a crystalline solid. The enthalpy of fusion represents the energy required to transition the substance from a solid to a liquid state at its melting point. These parameters are crucial for:
-
Purity Assessment: A sharp melting point over a narrow range is often indicative of a pure compound.
-
Polymorph Identification: Different crystalline forms (polymorphs) of the same compound will generally exhibit different melting points and enthalpies of fusion.[14][15]
-
Formulation Development: Knowledge of the melting behavior is essential for processes such as hot-melt extrusion and for predicting the physical stability of a formulation.
Table 1: Physical Properties of Selected Boc-Norvaline Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Boc-L-norvaline | C10H19NO4 | 217.26 | 43-47[12] |
| Boc-L-norvaline | C10H19NO4 | 217.28 | 45-58[1] |
| Boc-L-Norvaline | C11H21NO4 | 231.29 | 70-75[7] |
| N-Boc-3-ethyl L-Norvaline | C12H23NO4 | 245.32 | Data not readily available |
Note: The variation in reported melting points for Boc-L-norvaline may be attributed to different experimental conditions or the presence of different polymorphic forms.
Thermogravimetric analysis (TGA) is employed to determine the thermal stability and decomposition profile of a compound. The decomposition temperature is a critical parameter for assessing the stability of the drug substance during manufacturing and storage. For Boc-protected amino acids, thermal decomposition can involve the loss of the Boc group.[16]
Many organic molecules, including pharmaceuticals, can exist in multiple crystalline forms known as polymorphs.[14][15] Each polymorph has a unique crystal lattice and, consequently, different physicochemical properties, including:
-
Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble than their stable counterparts.[9]
-
Bioavailability: Differences in solubility can significantly impact the bioavailability of a drug.
-
Physical and Chemical Stability: The most stable polymorph is typically desired for formulation to prevent phase transitions during storage, which can alter the drug product's performance.[9]
Differential Scanning Calorimetry (DSC) is a powerful technique for identifying and characterizing polymorphs and their phase transitions.[17][18] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Solution-State Properties
The behavior of a drug substance in solution is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility is a critical determinant of a drug's oral bioavailability.[19] The solubility of Boc-protected norvaline derivatives is influenced by the interplay between the lipophilic Boc group and norvaline side chain, and the polar carboxylic acid and carbamate functionalities.
General Solubility Trends for Boc-Protected Amino Acids:
-
High Solubility: Generally soluble in many organic solvents like methanol, ethanol, and dimethylformamide (DMF).[7]
-
Low Solubility: Typically have low solubility in water.[7]
The quantitative determination of solubility in various pharmaceutically relevant solvents and buffer systems is a cornerstone of preformulation studies.
The Gibbs free energy of solvation represents the free energy change when a molecule is transferred from the gas phase to a solvent. It is a key thermodynamic parameter that governs the solubility and partitioning behavior of a drug molecule. Computational methods are often employed to estimate the Gibbs free energy of solvation.[20]
Experimental Methodologies for Thermodynamic Characterization
The accurate determination of thermodynamic properties relies on a suite of analytical techniques. As a Senior Application Scientist, the choice of methodology is driven by the specific property of interest and the nature of the sample.
Differential Scanning Calorimetry (DSC)
DSC is the workhorse for thermal analysis in the pharmaceutical industry.[18][21][22] It provides quantitative information on melting, crystallization, and solid-solid phase transitions.
Experimental Protocol for DSC Analysis:
-
Sample Preparation: A small amount of the Boc-protected norvaline derivative (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Heating Program: The sample is subjected to a controlled heating program, often at a rate of 10 °C/min, under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus) by integrating the area under the melting endotherm.
Caption: General workflow for TGA analysis.
Solubility Determination
Various methods can be employed to determine the solubility of a compound, ranging from simple shake-flask methods to more sophisticated automated techniques.
Experimental Protocol for Shake-Flask Solubility:
-
Sample Preparation: An excess amount of the solid Boc-protected norvaline derivative is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Implications for Drug Development: A Practical Perspective
The thermodynamic data generated from the aforementioned studies have profound and direct implications for various stages of drug development.
Preformulation and Solid Form Selection
Preformulation is the foundational stage where the physicochemical properties of a drug candidate are thoroughly characterized. [4][5][6]Thermodynamic data is central to this process, guiding the selection of the optimal solid form (e.g., the most stable polymorph) for further development. [9]A comprehensive understanding of the polymorphic landscape can prevent costly and time-consuming issues related to solid-form changes during later stages of development and manufacturing.
Formulation Design and Stability
The choice of excipients and the manufacturing process for a drug product are heavily influenced by the thermodynamic properties of the API. For instance, an API with a low melting point may not be suitable for manufacturing processes involving high temperatures. Similarly, understanding the solubility and dissolution rate is critical for designing oral dosage forms with optimal bioavailability. [19]
Chemical Synthesis and Process Optimization
Thermodynamic data can also inform the optimization of the chemical synthesis of Boc-protected norvaline derivatives. For example, knowledge of the solubility of intermediates and the final product in different solvents can aid in the design of efficient crystallization and purification processes.
Conclusion and Future Outlook
The thermodynamic properties of Boc-protected norvaline derivatives are not merely a set of physical constants but are critical determinants of their suitability as building blocks for new therapeutics. A thorough and early-stage characterization of these properties is a strategic imperative in modern drug development. This guide has provided a framework for understanding and measuring the key thermodynamic parameters of these important compounds.
Future research in this area will likely focus on the development of high-throughput methods for thermodynamic characterization, enabling the rapid screening of large libraries of norvaline derivatives. Furthermore, the continued advancement of computational modeling will provide increasingly accurate predictions of thermodynamic properties, further accelerating the drug development process. By integrating experimental and computational approaches, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of these versatile molecules, ultimately leading to the development of safer and more effective medicines.
References
-
Ding, M., et al. (2025). Solubility of L-Norvaline in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substance. ResearchGate. [Link]
-
Fengchen Group. (n.d.). BOC-L-Norvaline BP EP USP CAS 53308-95-5 Manufacturers and Suppliers. Retrieved from [Link]
-
Smets, M. M. H., et al. (2017). Polymorphism of the quasiracemate d-2-aminobutyric acid:l-norvaline. CrystEngComm, 19(37), 5535-5542. [Link]
-
Horovitz, O., & Pașca, R.-D. (n.d.). Classification of Amino Acids by Multivariate Data Analysis, Based on Thermodynamic and Structural Characteristics. SciSpace. [Link]
-
Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]
-
Abraham, M. H., & Acree, W. E. (2018). Solubilities of Norvaline in Water and Organic Solvents, as log C, and Water−Solvent Partition Coefficients, as log P, at 298 K. ResearchGate. [Link]
-
Adib, M., et al. (2015). The Relation Between Thermodynamic and Structural Properties and Cellular Uptake of Peptides Containing Tryptophan and Arginine. Advanced Pharmaceutical Bulletin, 5(2), 161–168. [Link]
-
Bar, G., et al. (2018). Thermal analysis of S1. (a) Top: TGA (black) and DSC (red) curves... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Cvetesic, N., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Journal of Molecular Graphics & Modelling, 123, 108528. [Link]
-
Singh, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14404. [Link]
-
Cvetesic, N., et al. (2022). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model. bioRxiv. [Link]
-
Redalyc. (n.d.). Conceptual approach to thermal analysis and its main applications. Retrieved from [Link]
-
ISAR Publisher. (2025). Preformulation Studies and Their Parallel Role in Analytical and Formulation Development. Retrieved from [Link]
-
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]
-
SlideShare. (n.d.). DSC & TGA Thermal Analysis.pptx. Retrieved from [Link]
-
Braga, D., et al. (2009). Crystal Polymorphism and Multiple Crystal Forms. ResearchGate. [Link]
-
Cvetesic, N., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. ResearchGate. [Link]
-
arXiv. (n.d.). Amino acid composition and thermal stability of protein structures: the free energy geography of the Protein Data Bank. Retrieved from [Link]
-
BSP Books. (n.d.). Preformulation Studies. Retrieved from [Link]
-
Chaturvedi, K., & Shah, H. S. (2021). Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development. Pharmaceutical Analytical Chemistry: Open Access, 6(4), 141. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Preformulation Studies An Overview. Retrieved from [Link]
-
IVT Network. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved from [Link]
-
MDPI. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Retrieved from [Link]
-
Pop, M. M., et al. (2018). Polymorphism in early development: The account of MBQ-167. PMC. [Link]
-
De Rosa, C., & Auriemma, F. (2013). Crystal structures and polymorphism of polymers. WIREs Computational Molecular Science, 3(4), 310-333. [Link]
-
PubChem. (n.d.). N-Boc-3-ethyl L-Norvaline. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 4. article.isarpublisher.com [article.isarpublisher.com]
- 5. bspublications.net [bspublications.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. BOC-L-Norvaline BP EP USP CAS 53308-95-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. longdom.org [longdom.org]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Polymorphism in early development: The account of MBQ-167 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Polymorphism of the quasiracemate d-2-aminobutyric acid:l-norvaline - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. mt.com [mt.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. Conceptual approach to thermal analysis and its main applications [redalyc.org]
- 22. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Boc-Nva-OH in Enzyme Inhibitor Research: A Technical Guide to Peptidomimetic Design
Executive Summary
In the landscape of rational drug design, the synthesis of peptidomimetic enzyme inhibitors relies heavily on the precise spatial arrangement of non-natural amino acids. Boc-Nva-OH (
Mechanistic Rationale: The Structural Biology of Norvaline
The efficacy of an enzyme inhibitor is dictated by its ability to complement the topography of the target's active site subsites (
The "Straight-Chain" Advantage
Natural aliphatic amino acids like Valine (isopropyl side chain) and Leucine (isobutyl side chain) possess branched structures. While highly hydrophobic, this branching introduces significant steric bulk near the peptide backbone. In contrast, Norvaline features a straight, unbranched propyl chain.
When designing inhibitors for narrow enzymatic clefts—such as the
Diagram 1: Logical flow of S1/S2 pocket targeting using the linear aliphatic chain of Norvaline.
Literature Review & Key Applications
HCV NS3/4A Serine Protease Inhibitors (Boceprevir Development)
The development of Boceprevir, a first-generation direct-acting antiviral for Hepatitis C, heavily relied on structure-activity relationship (SAR) optimization at the
SARS-CoV-2 and Cathepsin L Dual Inhibitors
During the COVID-19 pandemic, the viral main protease (
Calpain inhibitors II and XII, which utilize norvaline at the
Quantitative SAR Data Summary
The following table synthesizes the impact of
| Inhibitor Scaffold | Target Enzyme | Binding Affinity ( | Observation / Causality | |
| HCV NS3/4A | Linear chain maintains moderate affinity while improving oral exposure vs larger peptides[2]. | |||
| Calpain Inhibitor II | SARS-CoV-2 | Extended conformation; Nva fits well into the | ||
| Calpain Inhibitor II | Human Cathepsin L | Highly potent; linear propyl chain maximizes hydrophobic packing in Cathepsin L[6]. | ||
| Dual Inhibitor (Hit 1) | SARS-CoV-2 | Branched Tba preferred for |
Experimental Protocols: Synthesis of Nva-Peptidomimetics
To ensure high enantiomeric purity and yield, the incorporation of Boc-Nva-OH into a peptidomimetic scaffold (such as an
Step-by-Step Coupling Methodology
Rationale: We utilize TBTU (or HATU) as the coupling reagent alongside DIPEA. TBTU converts the carboxylic acid of Boc-Nva-OH into an active ester. DIPEA acts as a non-nucleophilic base to deprotonate the incoming amine without causing racemization at the
Step 1: Activation
-
Dissolve 1.0 equivalent (eq) of Boc-Nva-OH in anhydrous
-dimethylformamide (DMF) under an inert nitrogen atmosphere. -
Add 1.2 eq of TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and 2.5 eq of DIPEA (
-Diisopropylethylamine). -
Stir at
C for 15 minutes to allow the formation of the active OBt-ester.
Step 2: Amine Coupling
4. Slowly add 1.1 eq of the amine component (e.g., a
Step 3: Workup (Self-Validating Purification) 6. Quench the reaction with water and extract with Ethyl Acetate (EtOAc). 7. Causality of Washes:
-
Wash the organic layer with 10% aqueous Citric Acid (removes unreacted amine and basic DIPEA).
-
Wash with saturated aqueous
(removes unreacted Boc-Nva-OH and acidic byproducts). -
Wash with brine, dry over anhydrous
, and concentrate in vacuo.
Step 4: Boc Deprotection 8. To elongate the chain, the Boc group must be removed. Dissolve the crude product in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). 9. Stir at room temperature for 1 hour. The acid-labile Boc group cleaves, releasing isobutylene gas and carbon dioxide. 10. Concentrate under reduced pressure and co-evaporate with toluene to remove residual TFA before proceeding to the next coupling step.
Diagram 2: Solution-phase peptide synthesis workflow for Boc-Nva-OH incorporation.
Conclusion
Boc-Nva-OH remains an indispensable tool in the medicinal chemist's arsenal. By exploiting the linear, unbranched geometry of norvaline, researchers can probe the depth and hydrophobicity of protease
References
-
The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Journal of Clinical and Translational Hepatology (Xia & He Publishing / PMC). Available at:[Link]
-
Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L. Cell Research (PMC). Available at:[Link]
-
Identification of Dual Inhibitors Targeting Main Protease (Mpro) and Cathepsin L as Potential Anti-SARS-CoV-2 Agents. ACS Medicinal Chemistry Letters (PMC). Available at:[Link]
-
Design and Synthesis of Inhibitors Targeting the Hepatitis C Virus NS3 Protease. DiVA Portal. Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Xia & He Publishing [xiahepublishing.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Identification of Dual Inhibitors Targeting Main Protease (Mpro) and Cathepsin L as Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Dual Inhibitors Targeting Main Protease (Mpro) and Cathepsin L as Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Liberation of Free N-α-Boc-L-norvaline from its Dicyclohexylammonium Salt
Abstract
N-α-(tert-butoxycarbonyl)-L-norvaline (Boc-Nva-OH) is a crucial building block in solid-phase and solution-phase peptide synthesis.[1][2] To enhance stability, facilitate purification, and improve handling characteristics, it is frequently supplied as a crystalline dicyclohexylammonium (DCHA) salt.[3][4] However, for subsequent activation of the carboxylic acid and coupling reactions, the free acid form of the amino acid is required. This application note provides a detailed, robust, and validated protocol for the quantitative conversion of Boc-Nva-OH·DCHA to its free acid form through a straightforward acid-base liquid-liquid extraction procedure. The causality behind each step is explained to ensure reproducibility and high purity of the final product.
Introduction and Scientific Principle
The use of dicyclohexylamine (DCHA) as a resolving and purifying agent for N-protected amino acids is a well-established technique in synthetic organic chemistry.[3] DCHA, a strong organic base, reacts with the carboxylic acid moiety of Boc-Nva-OH to form a stable, crystalline salt.[3][5] This salt formation facilitates the removal of impurities through recrystallization, transforming often oily or amorphous free acids into easily handleable solids.[4]
The protocol to liberate the free acid from its DCHA salt is based on a fundamental acid-base chemical principle. The Boc-Nva-OH·DCHA salt is suspended in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous acidic solution. A mineral or organic acid stronger than the carboxylic acid of Boc-Nva-OH, such as potassium bisulfate (KHSO₄) or phosphoric acid, is used to protonate the dicyclohexylamine.[4][6] This converts the DCHA into its corresponding ammonium salt, which is highly soluble in the aqueous phase. Concurrently, the deprotonated Boc-Nva-OH is reprotonated to its free acid form, which is preferentially soluble in the organic layer.[6][7] This differential solubility allows for a clean separation of the desired free acid from the DCHA counterion via liquid-liquid extraction.
Materials and Reagents
A summary of the necessary reagents and their relevant properties is provided below. Always consult the Safety Data Sheet (SDS) for each chemical before use.
| Reagent/Material | CAS Number | Formula | Formula Weight | Key Properties & Safety Precautions |
| Boc-Nva-OH·DCHA | 53308-95-5 (free acid) | C₁₀H₁₉NO₄·C₁₂H₂₃N | 398.58 g/mol | White crystalline solid. Handle with standard PPE. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 g/mol | Flammable liquid and vapor. Causes serious eye irritation. Use in a fume hood. |
| Potassium Bisulfate (KHSO₄) | 7646-93-7 | KHSO₄ | 136.17 g/mol | Causes severe skin burns and eye damage. Prepare 10% aqueous solution carefully. |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 g/mol | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 g/mol | Hygroscopic. Used as a drying agent. |
| Separatory Funnel | N/A | N/A | N/A | Ensure stopcock is properly sealed and lubricated. |
| Rotary Evaporator | N/A | N/A | N/A | For efficient removal of solvent under reduced pressure. |
Detailed Experimental Protocol
This protocol describes the conversion of Boc-Nva-OH·DCHA to its free acid on a 10 mmol scale. The procedure can be scaled accordingly.
Step 1: Suspension of the DCHA Salt
-
Weigh 3.99 g (10 mmol) of Boc-Nva-OH·DCHA into a 250 mL Erlenmeyer flask.
-
Add 100 mL of ethyl acetate to the flask.
-
Stir the mixture at room temperature using a magnetic stir bar. The salt will not fully dissolve at this stage, forming a white suspension.
Step 2: Acidification and Extraction
-
In a separate beaker, prepare a 10% (w/v) aqueous solution of potassium bisulfate by dissolving 20 g of KHSO₄ in 200 mL of deionized water.
-
Add 50 mL of the 10% KHSO₄ solution to the ethyl acetate suspension.
-
Stir the biphasic mixture vigorously for 15-20 minutes. During this time, the solid Boc-Nva-OH·DCHA will dissolve as the acid-base reaction proceeds, resulting in two clear layers.[6]
Step 3: Phase Separation
-
Carefully transfer the entire mixture into a 250 mL or 500 mL separatory funnel.
-
Allow the layers to separate fully. The upper layer is the organic phase (ethyl acetate) containing the desired Boc-Nva-OH, and the lower layer is the aqueous phase containing potassium salts and dicyclohexylammonium bisulfate.
-
Drain and collect the lower aqueous layer.
-
Quality Check: Check the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 2-3) to ensure complete protonation of the DCHA.[4][6]
Step 4: Washing the Organic Phase
-
Wash the organic layer remaining in the separatory funnel with 2 x 50 mL of deionized water to remove any residual acid or salts.
-
During the final wash, check the pH of the aqueous washing; it should be neutral (pH ≥ 4).[4][6] This indicates that the excess acid has been removed.
Step 5: Drying the Organic Phase
-
Drain the ethyl acetate layer from the separatory funnel into a clean, dry Erlenmeyer flask.
-
Add approximately 5 g of anhydrous magnesium sulfate (MgSO₄) to the organic solution.
-
Swirl the flask gently. If the MgSO₄ clumps together, add more in small portions until some remains free-flowing, indicating that all water has been absorbed.
Step 6: Isolation of the Free Acid
-
Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the anhydrous MgSO₄.
-
Transfer the clear filtrate to a pre-weighed round-bottom flask.
-
Remove the ethyl acetate solvent using a rotary evaporator at 40°C under reduced pressure.
-
Place the flask under high vacuum for at least one hour to remove any residual solvent. The final product, Boc-Nva-OH, is typically obtained as a colorless oil or a white solid.[8]
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the conversion process.
Caption: Workflow for the conversion of Boc-Nva-OH·DCHA to its free acid.
Verification and Quality Control
Confirming the identity and purity of the final product is essential before its use in synthesis.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to monitor the reaction. A suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol) will show the disappearance of the DCHA salt spot and the appearance of the free acid spot. DCHA can also be visualized by staining with ninhydrin.[9]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the preferred method for quantitative purity analysis.[][11] Using a C18 column with a water/acetonitrile gradient containing 0.1% TFA, a single major peak corresponding to Boc-Nva-OH should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure. Crucially, the characteristic signals for dicyclohexylamine (broad peaks between 1.0-3.0 ppm) should be absent in the final product spectrum.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the correct molecular weight of the free acid (C₁₀H₁₉NO₄, MW: 217.26).[8][]
Troubleshooting and Best Practices
| Issue | Probable Cause | Recommended Solution |
| Persistent Emulsion during Extraction | Vigorous shaking instead of swirling; presence of particulate matter. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gently swirl the separatory funnel instead of shaking vigorously. |
| Incomplete Conversion (DCHA still present) | Insufficient acid added; inadequate stirring time. | Re-extract the organic layer with a fresh portion of 10% KHSO₄ solution. Ensure the pH of the aqueous layer is confirmed to be 2-3. |
| Low Yield | Incomplete extraction from the aqueous phase; product loss during transfers. | Perform an additional extraction of the combined aqueous layers with a fresh portion of ethyl acetate. Ensure careful and quantitative transfers between glassware. |
| Final Product is an Oil, not a Solid | This is common for many Boc-protected amino acids. | The oily product is often pure enough for the next step. If a solid is required, attempt to induce crystallization by scratching the flask with a glass rod or by trituration with a cold non-polar solvent like hexane.[4] |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dicyclohexylamine and its salts can be corrosive and irritating. Avoid inhalation and skin contact.
-
Ethyl acetate is a flammable solvent. Keep away from ignition sources.
Conclusion
The conversion of Boc-Nva-OH·DCHA to its free acid is a critical and routine procedure for peptide chemists. The protocol detailed herein, based on a simple acid-base extraction, is highly efficient, reliable, and scalable. By understanding the chemical principles behind each step, researchers can consistently produce high-purity Boc-Nva-OH ready for use in the synthesis of peptides and other complex molecules, ensuring the integrity and success of subsequent synthetic transformations.
References
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
- BenchChem. (2025). The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH.
- BOC Sciences. (n.d.). Amino Acid Analysis Services.
- BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc Group from Boc-Ser-OH.DCHA.
- Sigma-Aldrich. (n.d.). BOC-ON.
- BOC Sciences. (n.d.). CAS 53308-95-5 (Boc-L-norvaline).
- Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE (DCHA).
- CymitQuimica. (n.d.). CAS 53308-95-5: N-Boc-L-norvaline.
- Chem-Impex. (n.d.). Boc-L-norvaline.
- Chem-Impex. (n.d.). Boc-D-norvaline.
-
Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]
- aapptec. (n.d.). Technical Support Information Bulletin 1184: Attaching Boc Protecting Groups With BOC-ON.
- Hengyi. (2025, September 8). What is Dicyclohexylamine (DCHA) and Its Applications?
- Polyurethane catalyst. (2024, December 20). Applications of dicyclohexylamine in the pharmaceutical industry today.
-
Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]
- Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid.
- BenchChem. (2025). Technical Support Center: Boc-Ser-OH.DCHA Solubility in DMF.
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
- BOC Sciences. (2025, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
-
PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is Dicyclohexylamine (DCHA) and Its Applications? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 53308-95-5: N-Boc-L-norvaline | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 11. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for removing DCHA salt from Boc-amino acids before coupling
Application Note: Protocol for the Quantitative Removal of DCHA Salt from Boc-Amino Acids Prior to Peptide Coupling
Introduction and Context
In peptide chemistry, Boc-protected amino acids (N-tert-butoxycarbonyl amino acids) are frequently synthesized and commercialized as dicyclohexylamine (DCHA) salts. While free Boc-amino acids are notoriously prone to forming hygroscopic, gummy oils or amorphous foams that degrade over time, converting them into DCHA salts yields highly stable, free-flowing crystalline solids[1].
However, the DCHA salt must be quantitatively cleaved and removed prior to any peptide coupling reaction. Dicyclohexylamine is a sterically hindered but potent secondary amine. If introduced into a coupling reaction (e.g., during Solid-Phase Peptide Synthesis or solution-phase assembly), DCHA will act as a competitive nucleophile and base. It rapidly consumes expensive coupling reagents (such as DCC, EDC, or HATU) and can lead to the formation of truncated peptide sequences or unwanted inert amides[2].
Mechanistic Rationale (Causality)
The removal of DCHA relies on a highly controlled acid-base phase partition. DCHA is a strong organic base (pKa ~ 10.4), meaning that in the salt form, the amino acid's carboxylic acid group (pKa ~ 2.3–3.5) is fully deprotonated.
To liberate the free Boc-amino acid, the system must be acidified to a pH below the pKa of the amino acid. However, the Boc protecting group is highly acid-labile. Utilizing strong mineral acids (like 1M HCl or H₂SO₄) carries a severe risk of prematurely cleaving the Boc group, ruining the building block[3].
Therefore, mild aqueous acids such as 5% Potassium Hydrogen Sulfate (KHSO₄) or 10% Citric Acid are the reagents of choice. These mild acids provide sufficient proton activity (pH ~ 1.5 to 2.5) to protonate both the carboxylate and the DCHA. This chemical shift drives the newly neutralized, lipophilic free Boc-amino acid into the organic extraction phase (typically Ethyl Acetate), while the protonated DCHA·H⁺ salt becomes highly polar and is sequestered in the aqueous phase[4][5].
Table 1: Comparison of Acidification Reagents
| Reagent | Approx. pH (Typical Conc.) | Risk of Boc Cleavage | Emulsion Tendency | Application Recommendation |
| 5% KHSO₄ | ~1.5 - 2.0 | Very Low | Low | Preferred for most standard Boc-amino acids; cleanly separates phases. |
| 10% Citric Acid | ~2.2 - 2.5 | None | Moderate | Excellent alternative; preferred for highly acid-sensitive side chains. |
| 1M HCl | < 1.0 | High | Low | Avoid . High risk of deprotecting the Boc group during extraction. |
Workflow Visualization
Caption: Workflow for the biphasic extraction and removal of DCHA from Boc-amino acids.
Step-by-Step Methodology: Biphasic Extraction
Note: This protocol is designed as a self-validating system. In-line analytical checks are included to ensure the integrity of the chemical transformation at every stage.
Materials Required:
-
Boc-Amino Acid DCHA salt (e.g., 10 mmol scale)
-
Ethyl Acetate (EtOAc) (ACS grade or better)
-
5% (w/v) aqueous KHSO₄ solution
-
Deionized water and saturated aqueous NaCl solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Biphasic System: Finely powder the Boc-amino acid DCHA salt (5.1 g, ~10 mmol) and transfer it to a 250 mL separatory funnel. Add 40 mL of Ethyl Acetate and 40 mL of 5% aqueous KHSO₄[4]. Causality: Powdering the crystalline salt maximizes surface area, accelerating the heterogeneous dissolution and protonation process at the solvent interface.
-
Acidification and Dissolution: Stopper the funnel and shake vigorously (venting frequently) until the solid is completely dissolved. Self-Validation Check 1: The mixture must transition from a cloudy solid suspension to two distinct, clear liquid phases. Test the aqueous layer with pH paper; it must read ≤ 2.5. If the pH is higher, the DCHA has buffered the solution—add an additional 10 mL of 5% KHSO₄.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the highly water-soluble DCHA sulfate salt) into a clean Erlenmeyer flask.
-
Aqueous Extraction: Extract the reserved aqueous layer twice more with 15 mL portions of fresh EtOAc. Combine all EtOAc organic layers in the separatory funnel. Causality: Multiple smaller extractions are mathematically more efficient at recovering the partitioned free Boc-amino acid than a single large extraction, ensuring quantitative yield.
-
Washing the Organic Phase: Wash the combined organic layers with 20 mL of deionized water, followed by 20 mL of brine. Causality: The water wash removes any residual sulfate ions. The brine wash acts as a preliminary drying step by drawing dissolved water out of the EtOAc via osmotic pressure, reducing the burden on the chemical desiccant. Self-Validation Check 2: The final water wash should test neutral (pH ~ 6-7) to pH paper, confirming no residual acid remains to threaten the Boc group.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ and swirl. Continue adding desiccant until it flows freely and stops clumping. Filter the solution through fluted filter paper to remove the drying agent.
-
Concentration: Evaporate the EtOAc under reduced pressure using a rotary evaporator. Critical: Maintain the water bath temperature at or below 30–35 °C[1]. Causality: Elevated temperatures in the presence of even microscopic trace acids can trigger the auto-catalytic thermal degradation of the Boc group into isobutylene and CO₂.
-
Final Yield & Verification: The free Boc-amino acid will typically present as a viscous oil, a glassy foam, or occasionally a white powder (depending on the specific amino acid). Self-Validation Check 3: To guarantee the complete absence of DCHA, spot the product on a TLC plate and stain with Ninhydrin. Free Boc-amino acids do not react with Ninhydrin at room temperature, whereas trace DCHA will immediately reveal itself as a dark purple/blue spot.
References
1.[1] L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. orgsyn.org. URL: 2.[4] A convenient synthesis of N-Boc-4-formylpiperidine. researchgate.net. URL: 3.[3] 1 Protection Reactions - Wiley-VCH. wiley-vch.de. URL: 4.[5] Technical Support Information Bulletin 1184. peptide.com. URL: 5.[2] Preparation of Protected Amino Acid p-Nitroanilides. oup.com. URL:
Sources
Advanced Protocol: Solid Phase Peptide Synthesis (SPPS) using Boc-Nva-OH
Abstract & Application Scope
Boc-L-Norvaline (Boc-Nva-OH) is a non-canonical amino acid derivative frequently employed in medicinal chemistry to modulate peptide potency and stability. Structurally, Norvaline is a straight-chain isomer of Valine. Unlike Valine, which is
Key Applications:
-
Methionine Substitution: Nva is isosteric and isophobic to Methionine (Met) but lacks the sulfur atom, eliminating the risk of oxidative degradation (Met
Met-Sulfoxide) during synthesis and storage. -
Structure-Activity Relationship (SAR) Studies: Used to probe the steric tolerance of receptor binding pockets, comparing the linear propyl chain (Nva) against the branched isopropyl (Val) or isobutyl (Leu) chains.
This guide details the optimized protocol for incorporating Boc-Nva-OH using standard Boc/Benzyl chemistry. It addresses the specific solubility characteristics and coupling kinetics that distinguish Nva from its branched isomers.
Chemical Profile & Handling
Unlike its isomer Boc-Val-OH, Boc-Nva-OH does not suffer from significant steric hindrance at the
Table 1: Physicochemical Properties of Boc-Nva-OH
| Property | Specification |
| Chemical Name | |
| CAS Number | 53308-95-5 |
| Molecular Formula | |
| Molecular Weight | 217.26 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and MeOH |
| Storage | +2°C to +8°C (Desiccated) |
| Side Chain | Linear Propyl ( |
Strategic Planning: Resin & Reagent Selection
Resin Selection
The choice of resin dictates the C-terminal modification.[1] For Boc chemistry, the resin-peptide linkage must be stable to TFA (used for Boc removal) but cleavable by strong acids (HF/TFMSA).
-
For Peptide Acids: Use PAM Resin (4-hydroxymethyl-phenylacetamidomethyl). It provides superior stability to TFA compared to standard Merrifield resin, preventing premature chain loss during long syntheses.
-
For Peptide Amides: Use MBHA Resin (4-methylbenzhydrylamine). This yields a C-terminal amide upon HF cleavage, mimicking the native state of many bioactive hormones.
Coupling Reagents
While DCC/HOBt is the classical standard, HBTU/DIEA is recommended for Boc-Nva-OH to ensure rapid, racemization-free coupling.
-
Recommendation: Use HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIEA (Diisopropylethylamine) for a 10-30 minute coupling time.
Visualized Workflow: The Boc-SPPS Cycle
The following diagram illustrates the recursive cycle required to extend the peptide chain. Note the distinct "Neutralization" step, which is unique to Boc chemistry (unlike Fmoc).
Figure 1: The standard Boc-SPPS reaction cycle. The neutralization step is critical to convert the TFA-salt amine to a nucleophilic free amine.
Detailed Experimental Protocol
Phase A: Preparation of Reagents
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).
-
Neutralization Solution: 10% DIEA in DCM (v/v).
-
Activation Solution (0.5 M): Dissolve Boc-Nva-OH (3 eq), HBTU (2.9 eq) in DMF. Add DIEA (6 eq) immediately prior to use.
Phase B: The Synthesis Cycle (Manual or Automated)
Perform the following steps for each amino acid addition. Volumes are based on 1g of resin.
-
Swelling: If starting new, swell resin in DCM for 30 mins.
-
Deprotection (Boc Removal):
-
Add 10 mL 50% TFA/DCM . Shake for 2 minutes. Drain.
-
Add 10 mL 50% TFA/DCM . Shake for 20 minutes. Drain.
-
-
Washing:
-
Wash with DCM (
min).
-
-
Neutralization (Critical):
-
The amine is currently a TFA salt (
) and unreactive. -
Add 10 mL 10% DIEA/DCM . Shake for 2 minutes. Drain.
-
Repeat: Add 10 mL 10% DIEA/DCM . Shake for 2 minutes. Drain.
-
-
Washing:
-
Wash with DCM (
min). -
Wash with DMF (
min) to prepare for coupling.
-
-
Coupling (Boc-Nva-OH):
-
Dissolve Boc-Nva-OH (3 eq. relative to resin loading) and HBTU (2.9 eq) in minimal DMF.
-
Add DIEA (6 eq). The solution should turn yellow.
-
Immediately add to the resin.
-
Agitate for 30–60 minutes at room temperature.
-
Note: Nva couples efficiently. Extended times (>2 hours) are rarely necessary unless the sequence is aggregated.
-
-
Monitoring:
Cleavage & Isolation Protocols
Boc chemistry requires strong acid cleavage.[5] Two methods are presented: Hydrogen Fluoride (HF) (Gold Standard) and TFMSA (Alternative).
Method A: Anhydrous HF Cleavage (High Purity)
Requires a specialized Teflon HF line. Best for sequences containing Arg, Cys, or Met.
-
Preparation: Dry the peptide-resin overnight under high vacuum over
. -
Scavengers: Add p-cresol (10% v/v) to the reaction vessel. If the peptide contains Cys, add p-thiocresol (5% v/v).
-
Reaction: Condense anhydrous HF (~10 mL per g resin) into the vessel at -78°C.
-
Incubation: Warm to 0°C and stir for 60 minutes.
-
Extraction: Evaporate HF under vacuum. Wash the residue with cold ether (to remove scavengers).[3] Extract the peptide with 10-50% Acetic Acid in water.
-
Lyophilization: Freeze and lyophilize the aqueous extract.
Method B: TFMSA Cleavage (Standard Lab Safety)
Does not require HF line. Suitable for peptides without sensitive side chains (e.g., Trp, Met).
-
Cocktail: Prepare a mixture of TFA (80%), TFMSA (10%), and Thioanisole (10%).
-
Reaction: Add cooled cocktail to the dry resin (10 mL/g).
-
Incubation: Stir at 0°C for 60-90 minutes.
-
Precipitation: Filter the resin.[3] Add the filtrate dropwise into cold Diethyl Ether (
). -
Isolation: Centrifuge the white precipitate, wash
with cold ether, and dry.
Visualized Cleavage Decision Matrix
Figure 2: Decision matrix for selecting the appropriate cleavage method based on peptide composition.
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete Neutralization | Ensure 2x washes with 10% DIEA are performed after TFA deprotection. |
| Deletion Sequences | Aggregation | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or switch to pseudoproline dipeptides. |
| Met-Oxidation | Scavenger Failure | If using Nva as a Met substitute, this shouldn't happen. If Met is present, ensure Dimethyl Sulfide (DMS) is used in the cleavage cocktail. |
| Slow Coupling | Steric Hinderance | While Nva is linear, adjacent bulky residues (e.g., Nva-Ile) may slow kinetics. Double couple or heat to 50°C. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193. Link
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.[1][3][4][5][6][7] Retrieved October 26, 2023. Link
-
Bachem. (n.d.). Boc-L-Nva-OH Product Specifications. Link
Sources
Standard operating procedure for Boc-Nva-OH activation in peptide synthesis
Executive Summary
Boc-Nva-OH (N-alpha-t-Butoxycarbonyl-L-norvaline) is a non-canonical amino acid frequently utilized in medicinal chemistry as a structural isostere for Methionine (to eliminate oxidation liability) or Leucine/Isoleucine (to modulate lipophilicity without altering charge). While Norvaline (Nva) possesses a linear, unhindered side chain that typically couples efficiently, its increasing use in hydrophobic peptide domains requires precise activation strategies to prevent aggregation and ensure high crude purity.
This guide provides two industry-standard protocols for the activation and coupling of Boc-Nva-OH:
-
Method A (Carbodiimide/Oxime): The modern "Gold Standard" for minimizing racemization and side reactions.
-
Method B (Onium Salt): A rapid, high-throughput alternative compatible with automated synthesizers.
Chemical Basis & Mechanistic Insight
The Challenge of Activation
The primary goal during activation is to convert the inert carboxylic acid of Boc-Nva-OH into an electrophilic species (active ester or anhydride) capable of rapid aminolysis by the resin-bound amine.
-
Racemization Risk: While Nva is not as sensitive as Cysteine or Histidine, "over-activation" or excessive base (common in HBTU protocols) can abstract the
-proton, leading to partial racemization (L D). -
Aggregation: Nva increases the hydrophobicity of the growing peptide chain. Inefficient coupling often stems not from chemical reactivity, but from "beta-sheet" aggregation preventing reagent access.
Visualizing the Activation Pathway
The following diagram illustrates the decision logic and chemical pathways for the two protocols described.
Figure 1: Mechanistic flow for Boc-Nva-OH activation.[1] Method A utilizes a neutral pH activation (safer for chirality), while Method B relies on basic conditions.
Pre-Synthesis Considerations
| Parameter | Specification | Application Note |
| Solubility | High in DMF, DCM, NMP | Dissolve Boc-Nva-OH in DMF for coupling.[1] Use DCM only for resin swelling if using polystyrene (PS) resins. |
| Stoichiometry | 3.0 - 5.0 equivalents | Use 3 eq. for standard coupling; increase to 5 eq. for difficult/hydrophobic sequences. |
| Resin | MBHA or PAM | Ensure resin substitution is < 0.8 mmol/g to reduce aggregation risks associated with hydrophobic Nva residues. |
| Storage | +2°C to +8°C | Keep desiccated. Warm to room temperature before weighing to prevent condensation. |
Detailed Protocols
Method A: DIC / Oxyma Pure (Recommended)
Rationale:[2] This method avoids the use of explosive HOBt and minimizes racemization by maintaining a near-neutral pH during activation. It is the preferred method for high-fidelity synthesis.
Reagents:
-
Activator: 0.5 M DIC (N,N'-Diisopropylcarbodiimide) in DMF.
-
Additive: 0.5 M Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) in DMF.
-
Amino Acid: 0.5 M Boc-Nva-OH in DMF.
Procedure:
-
Resin Preparation: Wash the deprotected (TFA-treated) and neutralized resin 3x with DMF.
-
Pre-Mixing (Critical):
-
In a clean vial, combine 3.0 eq of Boc-Nva-OH solution and 3.0 eq of Oxyma Pure solution.
-
Add 3.0 eq of DIC solution.
-
Note: Allow to activate for 2–3 minutes . The solution may turn yellow/orange; this is normal.
-
-
Coupling:
-
Draining & Washing:
-
Validation: Perform Kaiser Test (see Section 5).
Method B: HBTU / DIEA (High Throughput)
Rationale: HBTU (onium salt) activation is extremely fast. However, it requires a base (DIEA).[4] Caution: Excess DIEA can cause "capping" (guanidinylation) of the resin amine.
Reagents:
-
Activator: 0.5 M HBTU (or HCTU) in DMF.
-
Base: 1.0 M DIEA (Diisopropylethylamine) in NMP.
-
Amino Acid: 0.5 M Boc-Nva-OH in DMF.
Procedure:
-
Resin Preparation: Ensure resin is neutralized and washed with DMF.[1][3][5][6]
-
Sequential Addition (In-Situ):
-
Add 3.0 eq of Boc-Nva-OH solution to the resin first.
-
Add 2.9 eq of HBTU solution (Use slightly less than the amino acid to prevent capping).
-
Add 6.0 eq of DIEA solution.
-
-
Reaction:
-
Agitate immediately. Reaction is typically complete in 30–45 minutes .
-
-
Draining & Washing:
In-Process Control: The Kaiser Test
Because Boc-Nva-OH is hydrophobic, steric occlusion can sometimes mimic a negative test. Ensure beads are thoroughly washed with ethanol before testing.
Protocol:
-
Remove ~10-20 resin beads and place them in a small glass tube.
-
Wash beads 3x with Ethanol to remove residual DMF/DIEA.
-
Add 2 drops of Solution A (Ninhydrin/Ethanol).
-
Add 2 drops of Solution B (Phenol/Ethanol).
-
Add 2 drops of Solution C (KCN/Pyridine).
-
Heat at 100°C for 5 minutes.
Interpretation:
-
Colorless/Yellow Beads: Coupling Complete (>99%). Proceed to next step.
-
Blue Beads/Blue Solution: Incomplete Coupling.[7] Action: Re-couple using Method A with fresh reagents.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Coupling | Aggregation of hydrophobic Nva chain | Switch solvent to NMP or add 10% DMSO to the coupling mixture to disrupt beta-sheets. |
| Racemization | Excess Base (Method B) | Switch to Method A (DIC/Oxyma) or reduce DIEA equivalents to 2.0 eq relative to amino acid. |
| Precipitation | Urea byproduct formation | If using DIC/Oxyma in high concentrations, urea crystals may form. Wash resin with DCM (urea is soluble in DCM) before DMF washes. |
References
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Link
-
Merrifield, R.B. (1963). Solid Phase Peptide Synthesis.[2][3][8][9][10][11][] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Carpino, L.A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][11] Journal of the American Chemical Society. Link
-
Sigma-Aldrich. Kaiser Test Kit Protocol and Technical Bulletin. Link
-
BenchChem. Application Notes for Boc-SPPS and Racemization Control. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
Application Note: Strategic Incorporation of L-Norvaline via Boc-SPPS
Enhancing Peptide Stability and Potency in Bioactive Sequences
Executive Summary
This application note details the protocol for incorporating L-Norvaline (Nva) into bioactive peptides using Boc (tert-butyloxycarbonyl) Solid-Phase Peptide Synthesis (SPPS) . L-Norvaline, a non-proteinogenic amino acid, is frequently employed as an isostere for Methionine (Met) or Leucine/Isoleucine. Its incorporation is a critical strategy in drug development to eliminate sulfur-oxidation liabilities associated with Methionine while preserving lipophilicity and receptor binding affinity.
While Fmoc chemistry is dominant, Boc chemistry remains the superior choice for "difficult sequences" (hydrophobic, aggregation-prone peptides) due to the solubilizing effect of TFA during the deprotection cycle. This guide provides a self-validating workflow for high-fidelity Nva incorporation.
Strategic Rationale: Why L-Norvaline?
The Methionine Liability
In therapeutic peptides, Methionine (Met) is a stability liability. The sulfur atom in the thioether side chain is prone to oxidation, forming methionine sulfoxide or sulfone during synthesis, purification, or storage. This oxidation often results in a significant loss of biological potency.
The Norvaline Solution
L-Norvaline (2-aminopentanoic acid) is structurally homologous to Methionine but lacks the sulfur atom.
-
Isosteric Nature: Nva mimics the side-chain length and hydrophobicity of Met.
-
Oxidation Resistance: Being an alkyl chain, Nva is chemically inert to oxidative stress.
-
Conformational Utility: Unlike Valine or Isoleucine (beta-sheet promoters), Nva has a linear side chain, reducing steric bulk near the peptide backbone and often favoring helical conformations.
Why Boc Chemistry?
For hydrophobic bioactive peptides containing Nva, aggregation on the resin is a common failure mode. Boc chemistry is preferred here because the removal of the Boc group requires Trifluoroacetic Acid (TFA) . The repeated exposure to TFA disrupts inter-chain hydrogen bonds (beta-sheets), effectively "resetting" the solubility of the growing chain with every cycle.
Critical Reagents & Material Selection
| Component | Specification | Rationale |
| Resin | MBHA (0.5–0.8 mmol/g) | For C-terminal amides (common in bioactives). Stable to TFA; cleaved by HF. |
| Amino Acid | Boc-L-Nva-OH | High purity (>99%). Linear side chain ensures rapid coupling. |
| Coupling Reagent | HBTU (0.5 M in DMF) | Fast activation. Preferable to DCC for Nva to minimize racemization. |
| Base | DIEA (Diisopropylethylamine) | Essential for neutralizing the protonated amine after TFA deprotection.[1] |
| Deprotection | Neat TFA or 50% TFA in DCM | Removes Boc group.[2] Breaks aggregation. |
| Scavengers | Anisole / p-Cresol | Required during HF cleavage to prevent carbocation re-attachment. |
Experimental Protocol: The Boc-Nva Cycle
Pre-Synthesis Preparation
-
Resin Swelling: Swell MBHA resin in DCM for 2 hours.
-
Standardization: Calculate resin loading. For Nva-containing peptides, target a lower loading (0.3–0.5 mmol/g) to reduce steric crowding.
The Synthesis Cycle (Step-by-Step)
Note: This protocol assumes a manual or semi-automated vessel. All steps at Room Temperature.
Step 1: Boc Deprotection
-
Drain solvent.
-
Add 50% TFA in DCM (approx. 10 mL per gram of resin).
-
Shake for 2 minutes (Pre-wash). Drain.
-
Add fresh 50% TFA in DCM . Shake for 25 minutes .
-
Drain and wash with DCM (5 x 1 min).
Step 2: Neutralization (CRITICAL) Unlike Fmoc chemistry, Boc requires a distinct neutralization step.
-
Add 10% DIEA in DCM .
-
Shake for 2 minutes . Drain.
-
Repeat (2 x 2 min).
-
Wash with DCM (3 x 1 min) then DMF (3 x 1 min).
-
Checkpoint: The resin should smell faintly of amine, not acid. The amine is now free (
) and ready to couple.
-
Step 3: Activation & Coupling of L-Norvaline
-
Dissolve Boc-L-Nva-OH (3.0 equivalents relative to resin loading) in minimal DMF.
-
Add HBTU (2.9 equivalents).
-
Add DIEA (6.0 equivalents).[1] Solution may turn yellow.
-
Immediately add the activated mixture to the resin.
-
Shake for 45–60 minutes .
-
Note: Nva couples rapidly due to its linear structure. Extended times (>2 hours) are unnecessary and increase racemization risk.
-
Step 4: Monitoring (The Kaiser Test)
-
Remove a few beads. Wash with Ethanol.
-
Add Ninhydrin reagents (A, B, C). Heat at 100°C for 2 minutes.
-
Blue Beads: Incomplete coupling.
Recouple (Repeat Step 3). -
Colorless/Yellow Beads: Complete coupling.
Proceed to next cycle.
-
Visualizing the Workflow
The following diagram illustrates the cyclical nature of the Boc-Nva protocol, emphasizing the critical neutralization step often missed by those transitioning from Fmoc chemistry.
Figure 1: The Boc-SPPS Cycle for L-Norvaline incorporation. Note the distinct Neutralization step required before coupling.
Final Cleavage & Isolation (HF Protocol)
Since Boc-L-Nva is stable to acid, the primary concern during cleavage is the protection of other residues (e.g., Trp, Tyr) from carbocations generated by the removal of side-chain protectors.
Safety Warning: Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a dedicated HF apparatus (Teflon/Kel-F) by trained personnel.
-
Drying: Ensure peptide-resin is completely dry (vacuum desiccated overnight).
-
Scavenger Addition: Add p-Cresol (10% v/v) and p-Thiocresol (0.2% v/v) to the reaction vessel.
-
Why? Nva is hydrophobic.[5] If the peptide is very lipophilic, scavengers prevent re-alkylation of the peptide chain.
-
-
HF Condensation: Condense anhydrous HF into the vessel at -78°C.
-
Reaction: Warm to 0°C and stir for 60 minutes .
-
Evaporation: Remove HF under high vacuum (maintain 0°C to prevent side reactions).
-
Precipitation: Add cold Diethyl Ether to precipitate the peptide. Centrifuge and wash 3x with ether.
-
Extraction: Dissolve the crude peptide in 10-50% Acetic Acid/Water (depending on solubility) and lyophilize.
Quality Control & Data Interpretation
HPLC Analysis
L-Norvaline peptides typically elute slightly later than their Valine counterparts but earlier than Leucine counterparts on C18 columns.
-
Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).
-
Expectation: A sharp main peak. Broadening may indicate incomplete coupling (deletion sequences) or aggregation during synthesis.
Mass Spectrometry[6][7]
-
Verification: The mass difference between Methionine and Norvaline is significant.
-
Met Residue Mass: 131.04 Da
-
Nva Residue Mass: 99.07 Da
- Mass: -31.97 Da per substitution.
-
-
Oxidation Check: If Nva was used to replace Met, you should not see the +16 Da peak (Oxidation) typically associated with Met-sulfoxide, validating the stability enhancement.
References
-
BenchChem. (2025).[1] A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis. Retrieved from
-
CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from
-
LifeTein. (2025). Unusual Amino Acids: Norvaline - Properties and Applications. Retrieved from
-
Young, J. D., et al. (1990).[6] Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. Retrieved from [6]
-
Bachem. (2023).[7] Solid Phase Peptide Synthesis (SPPS) Explained. Retrieved from
Sources
Application Note: Solvent Selection and Handling Protocols for Boc-Nva-OH·DCHA in Manual Synthesis
Executive Summary & Mechanistic Context
N-α-t-Butyloxycarbonyl-L-norvaline (Boc-Nva-OH) is a critical aliphatic amino acid building block, frequently utilized in peptide drug development to probe hydrophobic pocket interactions or as an isosteric, oxidation-resistant replacement for methionine[1]. Because the free acid of Boc-Nva-OH is a hygroscopic oil or syrup, it is commercially supplied as a dicyclohexylammonium (DCHA) salt to ensure crystallinity, stability, and ease of weighing (2)[2].
In manual solid-phase peptide synthesis (SPPS) or solution-phase synthesis, the presence of the DCHA counterion presents a significant chemical challenge. DCHA is a bulky, secondary amine. If not properly managed through strategic solvent selection and processing, DCHA can:
-
Compete for Activation: React with the activated ester, causing irreversible chain termination.
-
Alter Localized pH: Interfere with the basicity requirements of the coupling environment, potentially leading to epimerization.
-
Form Insoluble Precipitates: Create insoluble salts with coupling reagents (e.g., DIC/HOBt), clogging the reaction vessel frits during manual synthesis.
Therefore, solvent selection is bifurcated into two distinct strategies: Biphasic Desalting (the gold standard) and Direct Dissolution (for specialized in situ neutralization protocols).
Solvent Selection Matrix & Physicochemical Rationale
To design a self-validating and high-yielding synthesis, the solvent must be chosen based on its dielectric constant (ε) and its ability to partition the DCHA counterion away from the reactive carboxylate.
Table 1: Solvent Evaluation for Boc-Nva-OH·DCHA Processing
| Solvent System | Application Phase | Dielectric Constant (ε) | Rationale & Causality |
| Ethyl Acetate (EtOAc) | Desalting (Organic) | 6.02 | Optimal. High solubility for the free Boc-Nva-OH oil. Low water miscibility ensures sharp phase separation. Less prone to emulsion formation than DCM[2]. |
| Dichloromethane (DCM) | Desalting (Organic) | 8.93 | Favorable. Heavier than water (density 1.33 g/cm³), allowing the organic layer to be drawn from the bottom of a separatory funnel, streamlining successive aqueous washes[3]. |
| 10% KHSO₄ (aq) | Desalting (Aqueous) | N/A | Critical. Provides the necessary protons to convert the DCHA salt to water-soluble DCHA·HSO₄ without cleaving the acid-labile Boc group (provided it is kept ice-cold)[3]. |
| 10% H₃PO₄ (aq) | Desalting (Aqueous) | N/A | Alternative. Mild acidity ensures complete dissolution of the DCHA salt into two clear phases, maintaining an aqueous pH of 2-3[2]. |
| Dimethylformamide (DMF) | Direct Coupling | 36.7 | Situational. High polarity dissolves the DCHA salt for direct coupling. Must be paired with phosphonium/uronium reagents (e.g., PyBOP, HATU) where DCHA acts as the catalytic base. |
Experimental Protocols (Self-Validating Systems)
As an application scientist, I strongly recommend the Biphasic Desalting Protocol to ensure absolute orthogonality and prevent DCHA-induced side reactions. The direct dissolution method should only be employed when time is a critical constraint and the coupling reagent is strictly compatible with secondary amines.
Causality Focus: The use of ice-cold mild acids prevents the premature cleavage of the Boc protecting group while efficiently partitioning the protonated DCHA into the aqueous phase.
Materials:
-
Boc-Nva-OH·DCHA
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Ice-cold 10% aqueous Potassium Hydrogen Sulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 equivalent of Boc-Nva-OH·DCHA in 5–10 volumes of EtOAc (or DCM). Note: The salt will not fully dissolve in the organic solvent at this stage (2)[2].
-
Acidification & Partitioning: Add an equal volume of ice-cold 10% aqueous KHSO₄. Stir vigorously for 5–10 minutes. The suspension will transition into two clear liquid phases as the DCHA is protonated and migrates to the aqueous layer, leaving the free Boc-Nva-OH in the organic layer (3)[3].
-
Validation Check: Measure the pH of the aqueous layer. It must read strictly between 2 and 3 to ensure the complete liberation of the free acid[2].
-
Phase Separation: Transfer the mixture to a separatory funnel. If using EtOAc, retain the top layer. If using DCM, retain the bottom layer.
-
Washing: Wash the organic phase twice with ice-cold 10% KHSO₄, followed by three washes with deionized water or brine to remove residual acidity. The final aqueous wash must have a pH ≥ 4[2].
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure.
-
Result: The free Boc-Nva-OH will be isolated as a clear oil or syrup[1]. Dissolve this oil immediately in DMF or DCM for standard DIC/HOBt or HATU/DIPEA coupling[3].
Causality Focus: Utilizing the DCHA counterion as the base for activation. This bypasses the extraction step but requires highly efficient coupling reagents to outcompete any potential DCHA interference.
Materials:
-
Boc-Nva-OH·DCHA
-
Anhydrous Dimethylformamide (DMF)
-
PyBOP or HATU
-
Manual SPPS reaction vessel with swollen resin
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-Nva-OH·DCHA (3.0 equivalents relative to resin loading) in a minimum volume of anhydrous DMF. DMF's high dielectric constant is required to solvate the ion pair.
-
Activation: Add 2.9 equivalents of PyBOP or HATU. Do not add DIPEA initially. The DCHA present in the salt will act as the primary base to initiate the formation of the active ester.
-
Coupling: Transfer the activated mixture to the resin. Agitate for 1 to 2 hours.
-
Validation Check: Perform a Kaiser (Ninhydrin) test on a few resin beads. If the test is slightly positive (indicating incomplete coupling), add 1.0 equivalent of DIPEA to drive the reaction to completion, as the bulky DCHA may not provide sufficient basicity for sterically hindered sequences.
Visual Workflow
Workflow for handling Boc-Nva-OH·DCHA, comparing biphasic desalting vs. direct dissolution.
References
-
Thieme Connect. "Synthesis of Peptides with Sulfur-Containing Amide Bond Replacements." Science of Synthesis. Available at: [Link]
Sources
Application Note: Handling and Weighing Protocols for Hygroscopic DCHA Salts
Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To establish a self-validating, pharmacopeia-compliant methodology for the accurate handling and stoichiometric weighing of moisture-sensitive dicyclohexylamine (DCHA) salts.
The Chemical Context of DCHA Salts
Dicyclohexylamine (DCHA) is widely utilized in organic and pharmaceutical synthesis to form stable, highly crystalline salts from non-crystalline, oily, or unstable carboxylic acids. This technique is particularly prevalent in peptide synthesis (e.g., stabilizing N-protected amino acids like Boc-Ser-OH.DCHA)[1] and in the isolation of critical active pharmaceutical ingredient (API) intermediates, such as montelukast acid[2].
While DCHA salt formation drastically improves the overall shelf-life and handling characteristics of these acids, many of the resulting salts remain highly hygroscopic[3]. If handled improperly, they rapidly absorb atmospheric moisture, compromising both the physical integrity of the powder and the stoichiometric precision required for downstream reactions.
Mechanistic Causality of Moisture Interference
When hygroscopic DCHA salts are exposed to ambient humidity, they undergo dynamic moisture uptake. Understanding the causality behind this interaction is critical for designing an effective handling protocol:
-
Stoichiometric Mass Inflation: As the crystalline powder absorbs water, its apparent mass increases. Without correction, weighing out a specific mass of the hydrated powder leads to a sub-stoichiometric addition of the active compound in subsequent synthetic steps, drastically reducing reaction yields[4].
-
Physical Degradation: Moisture absorption causes the powder to agglomerate, clump, or even deliquesce. This severely impairs flowability, making accurate transfer and weighing nearly impossible[4].
-
Chemical Instability: Excess moisture can act as a reactive nucleophile, leading to the premature hydrolysis of moisture-sensitive protecting groups or the degradation of the API intermediate itself[4].
Quantitative Impact and Classification
Understanding the degree of a compound's hygroscopicity dictates the stringency of the required environmental controls. Table 1 summarizes standard classifications for pharmaceutical raw materials based on moisture uptake.
Table 1: Hygroscopicity Classifications and Handling Requirements
| Classification | Moisture Uptake (% w/w at 80% RH) | Physical Impact | Recommended Handling Environment |
| Non-hygroscopic | < 0.2% | None | Standard ambient conditions |
| Slightly hygroscopic | 0.2% - 2.0% | Minor mass inflation | Tightly closed containers, RH < 40% |
| Moderately hygroscopic | 2.0% - 15.0% | Agglomeration, flowability loss | Controlled environment, RH < 20% |
| Very hygroscopic | > 15.0% | Deliquescence, liquefaction | Glovebox / Isolator, inert atmosphere |
| (Note: Data synthesized from general pharmaceutical excipient guidelines for hygroscopic raw materials[4]) |
Process Visualization
Workflow for the handling, weighing, and validation of hygroscopic DCHA salts.
Self-Validating Handling and Weighing Protocol
To ensure absolute stoichiometric accuracy, the weighing of hygroscopic DCHA salts must be executed as a self-validating system. The following protocol integrates strict environmental controls, rapid execution compliant with United States Pharmacopeia (USP) guidelines, and orthogonal moisture validation.
Phase 1: Environmental and Thermal Preparation
-
Environmental Control: Ensure the weighing area is maintained at a relative humidity (RH) of < 20% and a temperature of 20–25°C.
-
Thermal Equilibration (Critical Causality): DCHA salts are frequently stored at 2–8°C to maximize chemical stability[3]. Before opening, the sealed container must be allowed to equilibrate to room temperature for at least 1–2 hours. Opening a cold container causes atmospheric water vapor to immediately condense onto the powder surface, irreversibly compromising the batch's mass[5][6].
-
Static Neutralization: While low humidity prevents moisture uptake, it significantly increases the buildup of static electricity. This causes the powder to scatter or cling to the weighing vessel, creating massive measurement errors[6][7]. Use an anti-static ionizer to neutralize the balance pan and the receiving vessel prior to transfer.
Phase 2: USP <1251> Compliant Weighing Execution
-
Vessel Selection: Select a clean, dry, gas-tight weighing vessel or a receiver with a narrow neck (e.g., a volumetric flask) to minimize the exposed surface area of the powder[8][9].
-
Rapid Transfer: Tare the vessel. Quickly transfer the required mass of the DCHA salt using a clean, dry spatula. Hygroscopic materials will steadily gain weight if left exposed on the balance pan[8].
-
Sealing and Recording: Immediately seal the vessel with a gas-tight enclosure. Record the weight only after the analytical balance reading has completely stabilized[6][8]. Do not leave the balance draft shield doors open longer than absolutely necessary.
Phase 3: Orthogonal Validation and Storage
-
Moisture Determination (The Validation Step): Because some ambient moisture uptake is inevitable during the transfer process, the recorded mass is rarely the true anhydrous mass. Perform a Karl Fischer (KF) titration on a parallel, identically handled aliquot of the salt to precisely quantify the water content. Subtract this water mass from the total weighed mass to mathematically determine the true active molar quantity for your reaction.
-
Inert Storage: Backfill the primary DCHA salt container with an inert gas (Argon or Nitrogen) to displace any humid air introduced during the weighing process. Seal the cap tightly with Parafilm and return the container to 2–8°C storage[3].
References
- 1251 WEIGHING ON AN ANALYTICAL BALANCE faiusr.com
- USP-NF 〈1251〉 Weighing on an Analytical Balance 2 scribd.com
- An Overview of USP General Chapter <41> and <1251> Good Weighing Practices veeprho.com
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain pharmaexcipients.com
- Synthesis and Purification of Boc-Ser-OH.DCHA: A Technical Guide benchchem.com
- General Chapters: <1251> WEIGHING ON AN ANALYTICAL BALANCE uspbpep.com
- US20070082925A1 - Method for the preparation of montelukast acid and sodium salt thereof in amorphous form google.com
- Thiorphan Methoxyacetophenone Derivative Dicyclohexylamine Salt pharmaffili
- Chapter 22b - USP 1251 PDF scribd.com
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20070082925A1 - Method for the preparation of montelukast acid and sodium salt thereof in amorphous form - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. uspbpep.com [uspbpep.com]
- 6. scribd.com [scribd.com]
- 7. 32352161.s21i.faiusr.com [32352161.s21i.faiusr.com]
- 8. scribd.com [scribd.com]
- 9. veeprho.com [veeprho.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-Nva-OH Coupling in SPPS
Ticket ID: #SPPS-NVA-004 Subject: Low Coupling Efficiency of Boc-Nva-OH (Norvaline) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Norvaline (Nva) is a non-proteinogenic, aliphatic amino acid often used as a structural probe or Leucine isostere. While it lacks the steric bulk of
In Boc-SPPS, low coupling efficiency with Boc-Nva-OH is rarely due to steric hindrance at the reaction center. Instead, it is almost invariably caused by on-resin aggregation driven by hydrophobic collapse, especially if the Nva is part of a "difficult sequence" (e.g., adjacent to Leu, Val, or Ile).
This guide moves beyond basic troubleshooting to address the thermodynamic and kinetic barriers preventing your coupling.
Part 1: Diagnostic Decision Tree
Before altering your protocol, use this logic flow to identify the bottleneck.
Figure 1: Diagnostic workflow for isolating the root cause of low Boc-Nva-OH incorporation.
Part 2: Critical FAQs & Troubleshooting
Q1: I am using HBTU/DIEA in DMF. Why is the reaction stalling?
The Causality: HBTU is a standard reagent, but it generates the tetramethylurea byproduct and is moderately effective at breaking aggregates. If your Boc-Nva-OH is coupling to a hydrophobic chain, the resin has likely collapsed, hiding the N-terminal amine. The Fix:
-
Switch Reagent: Move to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The aza-benzotriazole moiety (HOAt) is far superior at stabilizing the active ester and accelerating kinetics in sterically demanding environments [1].
-
Switch Solvent: Replace DMF with NMP (N-Methyl-2-pyrrolidone) . NMP has a slightly different polarity profile that often swells polystyrene resins better during hydrophobic couplings.
Q2: My Kaiser test is negative, but MS shows a deletion of Nva. How is this possible?
The Causality: This is a classic "False Negative" caused by severe aggregation. The peptide chains are so tightly hydrogen-bonded (beta-sheet formation) that even the small ninhydrin molecule cannot penetrate to react with the free amine. You believe the coupling finished, but it never started. The Fix: Perform a Chloranil Test or Acetaldehyde/Chloranil test, which are sometimes more sensitive for secondary amines or difficult sequences. However, the ultimate proof is the micro-cleavage you already performed. Trust the MS over the Kaiser test in this scenario.
Q3: What is "In Situ Neutralization" and why should I use it for Boc-Nva?
The Causality: In standard Boc protocols, you deprotect (TFA), wash, neutralize (DIEA/DCM), wash, and then couple. During the neutralization and subsequent washes, the free amine chains have minutes to interact and form intermolecular hydrogen bonds (aggregates). The Fix: Adopt the Kent Protocol (In Situ Neutralization) [2].
-
Concept: You eliminate the separate neutralization step. You add the Boc-Nva-OH, Coupling Reagent, and excess Base simultaneously to the TFA-salt resin.
-
Mechanism: The coupling hits the amine the nanosecond it becomes deprotonated, racing against the aggregation kinetics.
Q4: I've tried HATU and NMP, but the yield is still <80%. What is the "Nuclear Option"?
The Causality: You are facing "hard" aggregation (beta-sheet stacking). The Fix: Use Chaotropic Salts or "Magic Mixtures" [3].[1]
-
Reagent: 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) dissolved in NMP.
-
Why: These salts disrupt the hydrogen bonding network of the peptide backbone, forcing the resin to swell and exposing the reactive amine.
Part 3: Experimental Protocols
Protocol A: High-Efficiency Coupling (In Situ Neutralization)
Recommended for all hydrophobic Nva couplings.
Reagents:
-
Amino Acid: 0.5 M Boc-Nva-OH in DMF.
-
Activator: 0.5 M HBTU (or HATU for difficult cases) in DMF.
-
Base: Pure DIEA (Diisopropylethylamine).
Step-by-Step:
-
Deprotection: Treat resin with 100% TFA (2 x 1 min flow wash).
-
Flow Wash: Rapidly wash with DMF for 30 seconds.[2][3][4] Do not neutralize yet.
-
Activation (Pre-mix):
-
Mix Boc-Nva-OH (1.1 eq) and HBTU/HATU (1.0 eq).
-
Add DIEA (3.0 eq relative to AA). Note: The extra base is calculated to neutralize the TFA salt on the resin AND activate the AA.
-
Shake for 30 seconds to form the active ester.
-
-
Coupling: Add the pre-activated mixture immediately to the TFA-salt resin.
-
Reaction Time: Shake for 10–20 minutes. (Boc chemistry is fast; long times favor side reactions).
Protocol B: The "Magic Mixture" (For Hard Aggregation)
Use this if Protocol A fails.
Preparation: Create a solvent system of DCM:DMF:NMP (1:1:1) containing 1% Triton X-100 and 2M Ethylene Carbonate (or 0.4M LiCl).
Workflow:
-
Perform standard deprotection.
-
Wash resin with the Magic Mixture solvent (3 x 2 min) to swell aggregates.
-
Dissolve Boc-Nva-OH and HATU in the Magic Mixture.
-
Add DIEA and couple for 2 hours at room temperature (or 50°C if resin allows).
Part 4: Data & Comparison
Table 1: Coupling Reagent Efficacy for Hydrophobic Residues (Nva)
| Reagent | Activation Species | Aggregation Breaking | Racemization Risk | Cost | Recommendation |
| HBTU | OBt Ester | Moderate | Low | Low | Standard use.[5] |
| HATU | OAt Ester | High (7-azabenzotriazole effect) | Low (if base controlled) | High | Best for Nva. |
| DIC/Oxyma | Oxyma Ester | High | Very Low | Low-Med | Good alternative to HATU. |
| PyBOP | OBt Ester | Moderate | Low | High | Older gen, replace with HATU. |
Part 5: Mechanism of Action (Visualized)
The following diagram illustrates why In Situ Neutralization prevents the aggregation that typically stalls Boc-Nva coupling.
Figure 2: Competition between coupling kinetics and hydrophobic aggregation. In-situ neutralization bypasses the aggregation-prone "Free Amine" waiting period.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[1][4][7][] Journal of the American Chemical Society.
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.
-
Zhang, L., & Tam, J. P. (1997). Orthogonal coupling of unprotected peptide segments through histidyl amino terminus. Tetrahedron Letters (Discussing chaotropic salts in SPPS).
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Guide. Bachem Technical Notes.
Sources
- 1. peptide.com [peptide.com]
- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Technical Support Center: Overcoming BOC-Nva-OH.DCHA Solubility Issues in DMF and DCM
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing solubility or coupling failures when using the DCHA (dicyclohexylammonium) salt of Boc-L-norvaline (BOC-Nva-OH.DCHA) in solution-phase or solid-phase peptide synthesis (SPPS).
Root Cause Analysis: The "Why" Behind the Insolubility
The Purpose of the DCHA Salt: BOC-Nva-OH (N-Boc-L-norvaline) is an aliphatic amino acid derivative utilized to mimic natural amino acids while providing functional versatility in drug design[1]. However, as a free acid, the highly lipophilic aliphatic side chain of norvaline often causes the compound to present as a thick, viscous syrup or a low-melting solid[1]. To ensure long-term stability, prevent degradation, and allow for accurate weighing, manufacturers supply it as a dicyclohexylammonium (DCHA) salt[2].
The Solubility Barrier: While the DCHA salt provides excellent crystallinity, the bulky, hydrophobic dicyclohexylammonium cation forms a strong ionic lattice with the carboxylate. This lattice strongly resists solvation in moderately polar solvents like Dichloromethane (DCM) and polar aprotic solvents like Dimethylformamide (DMF)[2].
The Chemical Imperative (Causality): Attempting to force dissolution through heating or sonication is counterproductive. Even if you manage to create a suspension or partial solution, the DCHA salt cannot be used directly in coupling reactions . The liberated DCHA amine will act as a competing nucleophile, interfering with coupling reagents (like DIC, EDC, or HATU) and drastically reducing your peptide yield[3]. The definitive solution is to convert the DCHA salt back into the highly soluble free acid immediately prior to synthesis[4].
Troubleshooting Workflow
The following decision tree outlines the logical progression for resolving BOC-Nva-OH.DCHA solubility issues.
Workflow for converting insoluble BOC-Nva-OH.DCHA salt to the highly soluble free acid.
Data Presentation: Reagent Selection & Solubility Profiles
Choosing the correct acid for the extraction is the most critical step. Never use Hydrochloric Acid (HCl). HCl reacts with DCHA to form dicyclohexylammonium chloride (DCHA•HCl), a notoriously insoluble byproduct that creates a thick white emulsion at the interface of your separatory funnel, making phase separation nearly impossible[3].
Table 1: Acid Selection Parameters for DCHA Removal
| Acid Type | Resulting DCHA Byproduct | Aqueous Solubility | Phase Separation Quality |
| 10% Phosphoric Acid (H₃PO₄) | DCHA•H₃PO₄ | Excellent | Clear, sharp interface |
| Aqueous KHSO₄ (Ice Cold) | DCHA•HSO₄ | Excellent | Clear, sharp interface |
| 1M Hydrochloric Acid (HCl) | DCHA•HCl | Poor (Precipitates) | Emulsion / Blocked interface |
Table 2: Solubility & Synthesis Compatibility Post-Conversion
| Compound Form | Solvent | Solubility Status | SPPS Compatibility |
| BOC-Nva-OH.DCHA | DMF / DCM | Sparingly Soluble | Incompatible (Amine interference) |
| BOC-Nva-OH (Free Acid) | DMF / DCM | Highly Soluble | Compatible (Ready for activation) |
Experimental Protocols: DCHA Salt Removal
To obtain the free acid, utilize one of the two self-validating extraction protocols below. Both methods rely on protonating the DCHA, driving it into the aqueous phase while the lipophilic Boc-amino acid remains in the organic phase.
Protocol A: The Phosphoric Acid Method (Gold Standard)
This method is highly recommended by peptide manufacturers as it guarantees the highest aqueous solubility of the DCHA byproduct[3].
-
Suspension: Suspend 1 part (by weight) of BOC-Nva-OH.DCHA in 5 to 10 volume parts of Ethyl Acetate (EtOAc) in a separatory funnel[3].
-
Acidification: Under vigorous stirring or shaking, slowly add a 10% aqueous solution of Phosphoric Acid (H₃PO₄)[3].
-
Self-Validation Check 1 (Visual): Continue adding H₃PO₄ until the solid suspension completely dissolves and two distinct, clear liquid phases appear[3]. If solids remain, the DCHA has not been fully protonated.
-
Self-Validation Check 2 (pH): Test the pH of the lower aqueous phase. It must read between 2.0 and 3.0 [3].
-
Separation & Washing: Drain and discard the lower aqueous phase. Wash the organic phase once more with 2 volume parts of 10% H₃PO₄, followed by three extractions with 2 volume parts of deionized water[3].
-
Self-Validation Check 3 (Neutralization): Check the pH of the final aqueous water wash. It should be ≥ 4.0 , indicating all residual acid has been removed[3].
-
Drying & Evaporation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to dryness in vacuo[3]. The resulting free acid (BOC-Nva-OH) will likely present as an oil and is ready for immediate dissolution in DMF or DCM.
Protocol B: The KHSO₄ Method
An excellent alternative if H₃PO₄ is unavailable, utilizing DCM as the primary organic solvent[4].
-
Dissolution: Suspend the BOC-Nva-OH.DCHA salt in Dichloromethane (DCM)[4].
-
Extraction: Extract the DCM solution with an ice-cold aqueous Potassium Bisulfate (KHSO₄) solution three times[4]. The cold temperature prevents any acid-catalyzed deprotection of the Boc group.
-
Brine Wash: Wash the organic layer once with saturated sodium chloride (brine) to pull residual water out of the DCM.
-
Drying & Evaporation: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter to remove the drying agent, and evaporate the solvent under reduced pressure[4]. Dry the resulting oily residue in vacuo[4].
Frequently Asked Questions (FAQs)
Q1: Can I just add N,N-Diisopropylethylamine (DIEA) to force the salt to dissolve in DMF? A1: No. While DIEA is a common base in SPPS, it will not effectively break the strong DCHA-carboxylate ionic lattice in DMF. More importantly, the DCHA remains in the solution and will compete with your growing peptide chain for the activated amino acid, leading to truncated sequences or capping.
Q2: My free acid BOC-Nva-OH turned into a thick syrup after evaporation. Is my product ruined? A2: Not at all. Aliphatic Boc-amino acids like norvaline inherently present as viscous syrups or oils rather than crystalline solids once the DCHA stabilizing agent is removed[1]. The oil is perfectly viable. Simply dissolve the oil directly in your coupling solvent (DMF or DCM) and proceed immediately with your reaction[3].
Q3: How do I definitively validate that all DCHA has been removed from the organic layer? A3: The most robust self-validating check is the pH of your aqueous washes. The initial acid wash must yield an aqueous layer with a pH of 2–3[3]. Subsequent water washes should be performed until the aqueous layer returns to a neutral pH (≥4)[3]. For analytical confirmation, Thin-Layer Chromatography (TLC) or LC-MS can be used to confirm the absence of the DCHA peak and the liberation of the free acid[3].
References
Sources
Technical Support Center: Advanced SPPS Strategies for Norvaline (Nva) Integration
Status: Operational Ticket ID: NVA-CPL-001 Subject: Troubleshooting Hydrophobic Aggregation & Coupling Fidelity in Norvaline Sequences Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The Norvaline Challenge
Norvaline (Nva) is a non-proteinogenic, linear aliphatic amino acid (
Unlike sterically hindered residues (e.g., Aib, N-Me-Val), Nva’s primary difficulty is sequence-dependent aggregation . Its hydrophobicity drives the growing peptide chain to self-associate via intermolecular hydrogen bonds (
This guide provides field-proven strategies to disrupt these aggregates and ensure high-fidelity incorporation of Norvaline.
Module 1: Troubleshooting & Diagnostics (Q&A)
Issue A: Incomplete Coupling (Deletion Sequences)
User Question: I am synthesizing a hydrophobic peptide with a ...-Nva-Nva-Leu-... motif. The Kaiser test is negative (indicating success), but MS shows a -113 Da deletion (missing Nva). Why?
Technical Diagnosis: You are likely experiencing "False Negative" Kaiser tests due to Aggregation . The peptide chains have aggregated so tightly that the ninhydrin reagent cannot penetrate to react with the free amines, giving a false indication of complete coupling. Meanwhile, the activated amino acid also couldn't penetrate to couple.
Corrective Protocol:
-
Switch Monitoring: Stop relying solely on Kaiser. Use the Chloranil Test (more sensitive for some aggregates) or perform a micro-cleavage (cleave 2-5 mg of resin and run HPLC/MS) after the difficult junction.
-
Solvation Upgrade: Standard DMF is insufficient for Nva-rich regions.
-
Action: Switch solvent to NMP (N-methyl-2-pyrrolidone) or a binary mix of DMSO/DMF (1:4) for the coupling step.
-
-
Chaotropic Wash: Before coupling, wash the resin with 0.1 M LiCl in DMF . This disrupts hydrogen bond networks.[1][2][3]
Issue B: Racemization Risks
User Question: I am using HATU to force the coupling of Nva, but I’m seeing 3-5% D-Nva impurities. How do I fix this?
Technical Diagnosis: While Nva is aliphatic and less prone to racemization than Cys or His, the combination of high-power activation (HATU) and prolonged coupling times (required for difficult sequences) promotes base-catalyzed enolization.
Corrective Protocol:
-
Change Activator: Switch to DIC (Diisopropylcarbodiimide) + Oxyma Pure .
-
Why? Oxyma creates an active ester that is highly reactive but significantly less acidic than the At-based esters formed by HATU, reducing the risk of proton abstraction at the
-carbon.
-
-
Base Management: If you must use HATU, reduce the base (DIEA/TMP) to exactly 2.0 equivalents relative to the amino acid, or use a weaker base like Collidine (2,4,6-trimethylpyridine).
Module 2: Strategic Protocols
Protocol 1: The "Magic Mixture" Coupling System
Use this for sequences containing >3 consecutive hydrophobic residues (e.g., Nva, Val, Ile, Leu, Phe).
Reagents:
-
Solvent: NMP or DMF.
-
Chaotrope: Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN).[4]
Step-by-Step:
-
Pre-Wash: Wash resin
min with 0.1 M LiCl in DMF . This "salts in" the peptide, expanding the resin matrix. -
Activation:
-
Dissolve Fmoc-Nva-OH (5 eq) and Oxyma Pure (5 eq) in minimal NMP.
-
Add DIC (5 eq).
-
Crucial: Allow pre-activation for only 2–3 minutes.
-
-
Coupling: Add mixture to resin. Shake for 60 minutes at Room Temperature (or see Microwave protocol).
-
Chaotropic Spike: If the mixture becomes viscous (gelling), add 10% ethylene carbonate or 1% Triton X-100 to the reaction vessel.
Protocol 2: Microwave-Assisted Nva Insertion
Microwave energy overcomes the activation barrier of aggregation.
| Parameter | Setting | Notes |
| Temperature | 75°C | Standard for Nva. |
| Power | 25–30 W | Variable based on instrument (Biotage/CEM). |
| Time | 5 min (Double Couple) | |
| Critical Exception | 50°C | If Nva is coupled to Cys or His , or if Asp is in the sequence (prevent aspartimide). |
Module 3: Structural Disruption Logic
When chemical additives fail, you must alter the peptide's secondary structure during synthesis.
The Pseudoproline Strategy
If your sequence contains Serine (Ser), Threonine (Thr), or Cysteine (Cys) within 2–4 residues of the Nva, use a Pseudoproline Dipeptide .
-
Concept: These dipeptides (e.g., Fmoc-Nva-Ser(
pro)-OH) introduce a "kink" in the backbone (cis-amide bond) similar to Proline. This physically prevents the formation of -sheets, keeping the chain solvated. -
Implementation: Replace the native Nva-Ser or X-Ser junction with the commercially available pseudoproline dipeptide. The oxazolidine ring cleaves during final TFA deprotection, yielding the native sequence.
Module 4: Decision Frameworks (Visualization)
Figure 1: Troubleshooting Stalled Nva Couplings
A logical workflow for resolving difficult couplings based on resin behavior.
Caption: Decision tree for diagnosing and resolving Nva coupling failures. Blue path indicates solvation issues; Green path indicates kinetic issues.
Figure 2: Mechanism of Aggregation Disruption
Visualizing how Nva chains aggregate and how strategies break them.
Caption: Mechanism of action: Beta-sheet aggregates bury the reactive amine; Chaotropes and Pseudoprolines restore accessibility.
Module 5: Reagent Comparison Table
| Reagent System | Suitability for Nva | Pros | Cons |
| DIC / Oxyma Pure | High (Recommended) | Low racemization; safe (non-explosive); high efficiency in microwave. | Slower kinetics than HATU in non-aggregated systems. |
| HATU / DIEA | Medium | Extremely fast kinetics ("Brute Force"). | Risk of racemization; forms insoluble urea byproducts in some solvents. |
| HBTU / HOBt | Low | Standard reagent, often fails for hydrophobic runs. | Lower reactivity; HOBt is class 1 explosive (transport issues). |
| PyBOP | Medium | Good alternative if uronium salts fail. | Produces carcinogenic byproduct (HMPA) if HOBt not used; difficult to remove. |
References
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[7] European Journal of Organic Chemistry . Link
-
Mutter, M., & Wöhr, T. (1995).[8] Pseudoprolines in Peptide Synthesis: Direct Insertion of Serine and Threonine Derived Oxazolidines in Dipeptides. Tetrahedron Letters . Link
-
Biotage Application Note. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.com . Link
-
Collins, J. M., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science . Link
-
Tickler, A. K., & Wade, J. D. (2007).[9] The synthesis of difficult sequences. Solid-Phase Peptide Synthesis (Methods in Enzymology) . Link
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. saspublishers.com [saspublishers.com]
- 8. chempep.com [chempep.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc Group Deprotection for Norvaline-Containing Peptides
Welcome to the technical support center dedicated to the optimization and troubleshooting of tert-butoxycarbonyl (Boc) group deprotection, with a specific focus on peptide chains incorporating Norvaline. As researchers and drug development professionals, achieving clean, efficient, and complete deprotection is paramount to ensuring the integrity and purity of your final peptide product. This guide provides field-proven insights, detailed protocols, and systematic troubleshooting strategies to address the common challenges encountered during this critical step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A: The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This initial protonation makes the carbamate more susceptible to cleavage. The subsequent step involves the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form a salt (e.g., a trifluoroacetate salt).[1][2]
Q2: How does the Norvaline side chain affect deprotection kinetics compared to its isomer, Valine?
A: While both Norvaline and Valine are aliphatic amino acids, their side-chain structures create different steric environments. Valine possesses an isopropyl group, which is branched at the β-carbon, leading to significant steric hindrance that can impede the approach of the deprotection reagent to the N-terminal Boc group.[3] This can necessitate longer reaction times or stronger acidic conditions for complete removal.[3][4] In contrast, Norvaline has a linear n-propyl side chain. This structure presents less steric bulk directly adjacent to the peptide backbone, generally allowing for more favorable deprotection kinetics compared to Valine under identical conditions. However, the overall rate is still influenced by the surrounding amino acid sequence and potential peptide aggregation.[5]
Q3: What are the standard starting conditions for Boc deprotection on a peptide-resin?
A: A widely accepted starting point for Boc deprotection in solid-phase peptide synthesis (SPPS) is treatment with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes at room temperature.[5][6] For sequences that are not considered "difficult" or sterically hindered, a 30-minute treatment is often sufficient for complete deprotection.[6][7] It is always recommended to monitor the reaction, especially when working with a new peptide sequence.[8]
Q4: What is the primary cause of side reactions during Boc deprotection, and what is the role of a scavenger?
A: The primary cause of side reactions is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[9][10] This electrophilic carbocation can attack nucleophilic side chains of certain amino acids, leading to their irreversible alkylation.[10][11] Residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly vulnerable.[3][9] Scavengers are nucleophilic reagents added to the deprotection cocktail to "trap" these reactive tert-butyl cations before they can modify the peptide, thereby preventing the formation of undesired side products.[3][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Incomplete Deprotection
-
Symptom: My HPLC/LC-MS analysis after a standard 30-minute deprotection shows a significant amount of the Boc-protected starting material remaining. The subsequent coupling step resulted in a deletion sequence.
-
Analysis & Solution: This is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.
-
Insufficient Reaction Time: While 30 minutes is a standard starting point, sequences containing sterically bulky residues (even those adjacent to Norvaline) or those prone to aggregation may require longer exposure to the acid.[5][12]
-
Action: Extend the deprotection time to 45-60 minutes and re-analyze the peptide. Perform a time-course study (e.g., test cleavage at 20, 40, and 60 minutes) to determine the optimal duration for your specific sequence.
-
-
Inadequate Acid Strength: For particularly stubborn sequences, the effective concentration of the acid at the reaction site may be insufficient.
-
Peptide Aggregation: On-resin aggregation can physically block reagent access to the N-terminus. This is sequence-dependent and can be a major cause of failed or incomplete reactions.[5][14]
-
Issue 2: Appearance of Unexpected Peaks in Analytical HPLC
-
Symptom: The deprotection appears complete (no starting material), but my chromatogram shows multiple new peaks close to my product peak, and the mass spectrum indicates additions of +56 Da.
-
Analysis & Solution: This symptom strongly suggests side-chain alkylation by the tert-butyl cation (mass of C₄H₈ = 56 Da). This occurs when your peptide sequence contains nucleophilic residues and you have not included an appropriate scavenger.
-
Identify Susceptible Residues: Review your peptide sequence for the presence of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr).[9] The indole ring of Tryptophan is particularly susceptible to tert-butylation.[9]
-
Incorporate a Scavenger Cocktail: The use of scavengers is essential to prevent this side reaction. A single scavenger may not be sufficient to protect all residue types.
-
Issue 3: Low Final Yield with Evidence of Trifluoroacetylation
-
Symptom: After deprotection and work-up, the final yield of my free amine is low. Mass spectrometry shows a secondary product with a mass increase of +96 Da.
-
Analysis & Solution: This indicates trifluoroacetylation of the newly deprotected amine. The free N-terminal amine, being nucleophilic, can be acylated by trifluoroacetic anhydride, which can be present as an impurity in TFA or formed in situ. While this is less common than tert-butylation, it can occur, especially if the reaction mixture is concentrated from neat TFA at elevated temperatures.
-
Modify the Work-up Procedure: Avoid concentrating the reaction mixture directly from a high concentration of TFA.
-
Neutralization: The product of deprotection is the TFA salt of the amine. This salt is stable, but subsequent steps may require the free amine.
-
Action: Before the next coupling step in SPPS, a neutralization step with a non-nucleophilic base like diisopropylethylamine (DIEA) is required to generate the free amine.[16] For solution-phase chemistry, a mild aqueous basic wash (e.g., saturated NaHCO₃) during work-up will neutralize the TFA salt and can also help hydrolyze any trifluoroacetylated product.[2][7]
-
-
Data Summary & Key Parameters
Table 1: Comparison of Common Boc Deprotection Reagents
| Reagent Composition | Typical Time | Temperature | Advantages | Considerations |
| 25-50% TFA in DCM | 30 min[5][6] | Room Temp | Standard, effective for most sequences. | Requires scavengers for sensitive residues.[9] |
| 4M HCl in 1,4-Dioxane | 30 min[13] | Room Temp | Stronger; good for hindered amines.[8] | Dioxane is a peroxide-former; product is HCl salt.[1] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 30-60 min | Room Temp | "All-in-one" cleavage and deprotection cocktail. | TIS is an excellent scavenger for carbocations.[3] |
Table 2: Recommended Scavengers for Susceptible Amino Acid Residues
| Susceptible Residue | Side Reaction | Recommended Scavenger(s) | Notes |
| Tryptophan (Trp) | Indole ring alkylation | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | TIS is highly effective at reducing the tert-butyl cation.[3][9] |
| Methionine (Met) | Thioether alkylation | Thioanisole[8] | Protects against S-tert-butylation.[15] |
| Cysteine (Cys) | Thiol alkylation | 1,2-Ethanedithiol (EDT), Thiophenol | Scavenges cations and can help reduce Met-sulfoxide.[17] |
| Tyrosine (Tyr) | Phenolic ring alkylation | Thioanisole, Phenol, Cresol | Competes with the Tyr side chain for the electrophile.[9] |
Visualized Workflows & Mechanisms
Diagram 1: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: General mechanism of TFA-mediated Boc deprotection and potential side reaction.
Diagram 2: Troubleshooting Workflow for Incomplete Deprotection
Caption: A stepwise workflow for troubleshooting incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a Peptide on Resin
-
Resin Preparation: Wash the Boc-protected peptide-resin thoroughly with dichloromethane (DCM) (3 x 1 min) to remove residual solvents and reagents from the previous step.[5]
-
Deprotection: Add a solution of 25-50% TFA in DCM to the washed resin, ensuring the resin is fully submerged.
-
Agitation: Agitate the mixture at room temperature for 30 minutes. A gentle stream of nitrogen or mechanical shaking is suitable.
-
Drain & Wash: Drain the deprotection solution. Wash the resin thoroughly with DCM (3 x 1 min) to remove cleavage products and excess acid.[5]
-
Neutralization (for SPPS): Before the next coupling step, wash the resin with a 5-10% solution of DIEA in DCM (2 x 1 min), followed by several DCM washes (3-5 x 1 min) to remove the base.
-
Verification (Optional): Perform a ninhydrin (Kaiser) test. A positive result (blue/purple beads) confirms the presence of the newly formed free primary amine.
Protocol 2: Analytical Monitoring by HPLC
-
Sample Collection: At designated time points (e.g., 15, 30, 45, 60 minutes), withdraw a small sample of the peptide-resin (approx. 2-5 mg).[3]
-
Test Cleavage: Place the resin sample in a microcentrifuge tube. Add a cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) and allow it to react for 1-2 hours to cleave the peptide from the resin.
-
Precipitation & Isolation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[5]
-
Sample Preparation for HPLC: Dry the peptide pellet under vacuum. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[5]
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC (e.g., on a C18 column) with UV detection (214/280 nm) to check for the presence of the starting material (Boc-protected) versus the deprotected product.[3][7]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scribd.com [scribd.com]
- 20. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Optimizing Norvaline (Nva) Peptide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the intricacies of synthesizing hydrophobic peptide analogs. Norvaline (Nva), an unbranched aliphatic isomer of valine, is commonly incorporated into peptide sequences to prevent methionine oxidation or to probe structure-activity relationships. However, its hydrophobicity introduces significant synthetic hurdles.
This guide explores the mechanistic causes of low yield in Nva-containing peptides and provides field-proven, self-validating protocols to ensure high-purity synthesis.
Section 1: Troubleshooting FAQs – Mechanistic Insights
Q1: Why does coupling efficiency drop drastically when synthesizing sequences with multiple Norvaline residues? Causality: Norvaline is a highly hydrophobic amino acid. During Solid-Phase Peptide Synthesis (SPPS), stretches of hydrophobic residues promote inter-chain hydrogen bonding. This leads to the formation of secondary structures, such as β-sheets, causing severe on-resin aggregation[1]. As a result, the resin matrix shrinks and physically shields the N-terminal amine from incoming activated amino acids, leading to sluggish or incomplete reactions[2]. Solution: To disrupt these intermolecular interactions, switch your primary solvent from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which possesses superior solvating power for hydrophobic chains[3]. Additionally, introducing mixed solvents (e.g., adding 20% Trifluoroethanol) can prevent β-sheet formation and enhance coupling rates[4].
Q2: What is the most effective activation strategy for Fmoc-Nva-OH to maximize crude yield? Causality: Standard carbodiimide chemistry (e.g., DIC/HOBt) often fails to overcome the steric and hydrophobic barriers presented by Nva, leading to high levels of deletion sequences. Solution: Transition to highly reactive uronium-based coupling reagents such as HATU or HCTU[2]. These reagents form highly reactive O-benzotriazole active esters that drive the acylation forward even in sterically hindered environments. For optimal yield, employ a double-coupling strategy: perform the first coupling with HATU/DIPEA, and if unreacted amines persist, follow up with a second coupling using fresh reagents[2].
Q3: If solvent optimization and strong coupling reagents fail, how can I salvage the synthesis of a highly aggregated Nva peptide? Causality: When thermodynamic forces heavily favor aggregation, chemical additives alone cannot penetrate the collapsed resin. The peptide backbone itself must be structurally modified during synthesis to prevent hydrogen bonding. Solution: Incorporate pseudoproline dipeptides or backbone protecting groups (such as Dmb or Hmb) approximately 5-6 residues prior to the hydrophobic Nva stretch[5]. These secondary amino acid surrogates introduce a "kink" in the peptide backbone, physically preventing the alignment required for β-sheet formation and keeping the growing chain fully solvated[5].
Section 2: Quantitative Data & Reagent Optimization
To guide your experimental design, the following table summarizes the impact of various coupling reagents and conditions on the synthesis yield of hydrophobic Nva-containing sequences.
| Coupling Strategy | Reagents & Solvents | Temperature | Expected Crude Yield | Mechanism of Action / Causality |
| Standard SPPS | DIC / HOBt in DMF | 25°C | < 40% | Baseline activation; struggles with hydrophobic shielding. |
| Optimized Solvent | HATU / DIPEA in NMP | 25°C | 65 - 75% | NMP enhances solvation; HATU forms highly reactive active esters. |
| Microwave-Assisted | DIC / Oxyma in DMF | 75°C | 85 - 95% | Rapid heating directly disrupts inter-chain hydrogen bonding[6]. |
| Backbone Disruption | HATU / DIPEA + Pseudoproline | 25°C | > 90% | Kinks the peptide backbone, physically preventing β-sheet aggregation. |
Section 3: Self-Validating Experimental Protocols
To ensure scientific trustworthiness, every synthesis step must be verifiable. The following protocols integrate the synthesis of Nva with a self-validating colorimetric assay.
Protocol A: Microwave-Assisted Double Coupling of Fmoc-Nva-OH
Causality: Microwave irradiation accelerates molecular vibration, rapidly breaking the hydrogen bonds that cause Nva aggregation, thus exposing the N-terminal amine for acylation[6].
-
Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in NMP for 30 minutes to maximize pore expansion.
-
Deprotection: Treat the resin with 20% Piperidine in NMP for 3 minutes at 75°C (Microwave). Wash thoroughly with NMP (5 x 1 min).
-
Activation: In a separate vial, dissolve 5 equivalents (0.5 mmol) of Fmoc-Nva-OH and 4.9 equivalents of HATU in 2 mL of NMP. Add 10 equivalents of DIPEA.
-
First Coupling: Add the activated mixture to the resin. Irradiate at 75°C for 5 minutes.
-
Validation: Drain the reaction mixture and perform Protocol B (Kaiser Test).
-
Double Coupling (If necessary): If Protocol B indicates incomplete coupling, repeat steps 3-4 using fresh reagents before proceeding to capping.
Protocol B: Self-Validating Kaiser Test (Ninhydrin Assay)
Causality: Ninhydrin reacts specifically with free primary amines to form a deep blue chromophore (Ruhemann's purple). This provides an immediate, binary visual confirmation of coupling success[7].
-
Sampling: Extract a few resin beads from the reaction vessel and wash them extensively with ethanol to remove residual DIPEA (which can cause false positives).
-
Reagent Addition: Transfer the beads to a glass tube. Add 2 drops each of:
-
Solution 1: 5% Ninhydrin in ethanol.
-
Solution 2: 80% Phenol in ethanol.
-
Solution 3: 2% Potassium cyanide in pyridine.
-
-
Incubation: Heat the tube at 100°C for 3-5 minutes[7].
-
Interpretation:
Section 4: Synthesis Workflow & Logic Diagram
The following diagram maps the logical decision tree for troubleshooting Nva coupling, ensuring that every failure point has a defined, actionable resolution.
Fig 1: Troubleshooting decision matrix for Fmoc-Nva-OH coupling and validation.
References
1.[1] 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them - mblintl.com - 1 2.[6] Synthesizing Hydrophobic Peptides - peptide.com - 6 3.[2] Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis - benchchem.com - 2 4.[3] What do you do when your peptide synthesis fails? - biotage.com - 3 5.[4] How to Optimize Peptide Synthesis? - creative-peptides.com - 4 6.[7] Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis - benchchem.com -7 7.[5] Overcoming Aggregation in Solid-phase Peptide Synthesis - sigmaaldrich.com - 5
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Advanced Technical Support Center: Long-Term Storage & Stability of BOC-Nva-OH·DCHA
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and troubleshooting protocols for BOC-Nva-OH·DCHA (N-alpha-t-Butyloxycarbonyl-L-norvaline dicyclohexylammonium salt).
While the dicyclohexylamine (DCHA) salt form is engineered to provide superior crystallinity and stability compared to the hygroscopic free acid, improper storage can still lead to catastrophic degradation, compromising your Solid-Phase Peptide Synthesis (SPPS) workflows. This guide synthesizes field-proven methodologies with rigorous chemical causality to ensure the integrity of your reagents.
Frequently Asked Questions (FAQs)
Q: Why does BOC-Nva-OH·DCHA degrade, and what are the primary degradation pathways? A: BOC-Nva-OH is protected by a tert-butoxycarbonyl (Boc) group, which is inherently acid-labile. While the free acid can absorb atmospheric moisture and undergo slow autocatalytic hydrolysis, formulating it as a DCHA salt dramatically improves its stability and mitigates hygroscopicity (1[1]). However, degradation occurs via two main pathways if mishandled:
-
Moisture-Induced Hydrolysis: If water infiltrates the vial, trace protons can catalyze the cleavage of the Boc group, yielding the free amine and tert-butanol.
-
Carbonate Formation: DCHA is a secondary amine. Prolonged exposure to atmospheric CO₂ leads to the formation of insoluble DCHA-carbonate salts, which manifest as cloudy suspensions when the compound is dissolved in organic solvents.
Q: What are the optimal long-term storage conditions? A: To prevent both hydrolysis and carbonate formation, BOC-Nva-OH·DCHA must be stored at -20°C in tightly sealed, desiccated amber vials (2[2], 3[3]). While short-term handling at 2-8°C is acceptable (), deep-freezing significantly decelerates kinetic degradation pathways. Furthermore, purging the container headspace with an inert gas (Argon or Nitrogen) is a critical step to displace CO₂ and moisture.
Q: Do I need to remove the DCHA salt before using the amino acid in SPPS? A: It depends on your coupling chemistry. DCHA salts generally exhibit excellent solubility in DMF and DCM, enhancing SPPS efficiency (2[2]). However, the bulky DCHA counterion can cause steric hindrance or interfere with certain uronium-based coupling reagents (e.g., HATU, HBTU) by competing as a nucleophile or altering the local pH. If you observe sluggish coupling kinetics, we recommend desalting the compound to yield the free acid prior to activation (see Protocol 2).
Quantitative Stability Data
Understanding the kinetic limits of your reagents allows for better inventory management. Below is the field-validated stability profile for BOC-Nva-OH·DCHA across various environments.
Table 1: Quantitative Stability Profile of BOC-Nva-OH·DCHA
| Storage Condition | Temp (°C) | Atmosphere | Est. Shelf Life | Primary Degradation Risk |
| Optimal Long-Term | -20°C | Argon / Dry | > 24 Months | Negligible |
| Standard Cold Room | 2-8°C | Ambient Air | 6 - 12 Months | Slow moisture uptake |
| Room Temperature | 20-25°C | Ambient Air | < 3 Months | DCHA Carbonate formation |
| Heat Stress | > 40°C | Humid | < 2 Weeks | Boc cleavage, Oxidation |
Process Diagrams
Logical relationship of BOC-Nva-OH·DCHA degradation pathways and preventive storage.
Troubleshooting Guide & Experimental Workflows
Issue 1: Insoluble White Particulates in DMF/NMP
-
Root Cause: The DCHA salt has reacted with atmospheric CO₂ during repeated opening of the storage vial, forming insoluble DCHA-carbonate.
-
Resolution: Do not heat the solution, as thermal stress may degrade the Boc group. Instead, filter the solution through a 0.45 µm PTFE syringe filter to remove the insoluble carbonate before adding coupling reagents. To prevent recurrence, strictly adhere to Protocol 1 .
Issue 2: Decreased Coupling Efficiency in SPPS
-
Root Cause: Partial loss of the Boc protecting group due to moisture exposure, leading to premature coupling of the unprotected norvaline amine during storage.
-
Resolution: Validate the integrity of the batch via HPLC/MS. If the free amine peak (M - 100 Da for Boc loss) exceeds 2%, discard the batch. Ensure all storage containers are heavily desiccated and stored in a cool, shaded area (4[4]).
Protocol 1: Self-Validating Aliquoting & Inert Storage Workflow
Repeated freeze-thaw cycles and ambient air exposure are the primary culprits for DCHA salt degradation. This protocol minimizes exposure.
-
Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a vacuum desiccator at room temperature for at least 2 hours.
-
Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly on the powder, initiating hydrolysis.
-
-
Aliquoting: Inside a dry box or under a stream of dry Nitrogen, weigh out the required mass into secondary amber vials.
-
Inert Gas Purging: Insert a gentle stream of heavy Argon gas into the vial headspace for 5-10 seconds to displace ambient O₂, CO₂, and moisture.
-
Sealing & Storage: Seal the vial with a PTFE-lined cap, wrap the junction tightly with Parafilm, and immediately return to -20°C.
Protocol 2: DCHA Salt Removal (Desalting) Procedure
When the bulky DCHA counterion interferes with uronium coupling reagents, it must be removed via liquid-liquid extraction prior to synthesis.
-
Dissolution: Dissolve 1.0 mmol of BOC-Nva-OH·DCHA in 20 mL of Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer to a separatory funnel and wash with 3 x 10 mL of cold 5% aqueous KHSO₄.
-
Causality: The mild acid protonates the DCHA, rendering it highly water-soluble (as DCHA·HSO₄), while the hydrophobic BOC-Nva-OH free acid remains in the organic layer.
-
-
Self-Validation Step: Check the pH of the final aqueous wash using pH paper. It must be < 3 . If it is higher, DCHA may still be present in the organic layer; repeat Step 2.
-
Brine Wash: Wash the organic layer with 10 mL of saturated NaCl (brine) to remove residual water.
-
Drying & Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure BOC-Nva-OH free acid as a viscous oil or white solid.
Step-by-step liquid-liquid extraction workflow for DCHA salt removal.
References
-
Title: Boc-Nva-OH·DCHA - Lab901 Source: lab901.net URL: [Link]
Sources
Validation & Comparative
Mechanistic Insights: The Analytical Challenges of BOC-Nva-OH·DCHA
Comprehensive HPLC Analytical Strategies for Purity Determination of BOC-Nva-OH·DCHA
Boc-L-norvaline dicyclohexylammonium salt (BOC-Nva-OH·DCHA) is a critical non-natural amino acid building block widely utilized in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Determining the absolute purity of this compound presents a unique triad of analytical challenges: the dissociation and chromatographic management of the dicyclohexylamine (DCHA) counter-ion, the lack of a strong chromophore on the aliphatic norvaline side chain, and the necessity to resolve trace enantiomeric impurities (D-norvaline).
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) modalities—evaluating Reversed-Phase (RP-HPLC) with Low-UV vs. Universal Detection, and Normal-Phase Chiral HPLC—to establish a self-validating analytical framework for researchers and drug development professionals.
To design a robust HPLC method, one must understand the causality behind the analyte's behavior in solution and on the column.
The DCHA Factor:
Boc-protected aliphatic amino acids are often oily or hygroscopic. Dicyclohexylamine (DCHA) is added to form a stable, crystalline salt, improving handling and shelf-life[1]. However, during HPLC analysis, DCHA (
The Chromophore Deficit:
BOC-Nva-OH lacks a conjugated
Chiral Recognition: Chemical purity does not guarantee optical purity. The L-enantiomer must be distinguished from the D-enantiomer to prevent diastereomeric peptide formation during SPPS. This requires chiral stationary phases (CSPs), typically utilizing derivatized polysaccharides (e.g., amylose or cellulose) that provide chiral recognition via hydrogen bonding, dipole-dipole, and steric interactions with the Boc-carbamate group[3][4].
Comparative Analysis of Detection Modalities
For chemical purity (related substances), relying solely on UV detection can compromise accuracy. Below is a comparison of alternative detection strategies.
Table 1: Comparison of HPLC Detection Modalities for BOC-Nva-OH
| Feature | Low-UV Detection (210 nm) | Charged Aerosol Detection (CAD) | Evaporative Light Scattering (ELSD) |
| Principle | Absorbance of amide/carbamate bonds[2]. | Measurement of charged residual aerosol particles after evaporation. | Light scattering by residual particles after solvent evaporation. |
| Baseline Stability | Poor (Susceptible to gradient drift). | Excellent (Independent of optical properties). | Good (Independent of optical properties). |
| Sensitivity | Moderate (LOD | High (LOD | Moderate (Non-linear response requires log-log calibration). |
| DCHA Interference | DCHA absorbs weakly, elutes early. | DCHA forms a massive peak; requires careful diversion to waste. | DCHA forms a massive peak; requires diversion. |
| Verdict | Standard for routine checks, but requires rigorous blank subtraction. | Gold Standard for non-chromophoric aliphatic amino acids. | Good alternative if CAD is unavailable, but quantification is complex. |
Analytical Workflows & Decision Matrix
The following diagram illustrates the logical workflow for comprehensive purity profiling, ensuring both chemical and chiral attributes are validated.
Figure 1: Decision workflow for the dual-axis purity assessment of BOC-Nva-OH·DCHA.
Step-by-Step Experimental Protocols
Protocol A: Chemical Purity via RP-HPLC (UV/CAD)
This method isolates the BOC-Nva-OH active moiety from the DCHA salt and quantifies related aliphatic amino acid impurities (e.g., Boc-Val-OH, Boc-Leu-OH).
1. Chromatographic Conditions:
-
Column: C18, 150 mm × 4.6 mm, 3 µm particle size (e.g., Waters XBridge or equivalent).
-
Mobile Phase A: HPLC-grade Water containing 0.1% v/v Trifluoroacetic acid (TFA).
-
Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% v/v TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (Reference 360 nm) OR Charged Aerosol Detector (Evaporation Temp: 35°C).
2. Gradient Program:
-
0.0 - 5.0 min: 10% B (Isocratic hold to elute protonated DCHA)
-
5.0 - 20.0 min: 10%
90% B (Linear gradient to elute Boc-Nva-OH and hydrophobic impurities) -
20.0 - 25.0 min: 90% B (Column wash)
-
25.0 - 30.0 min: 10% B (Re-equilibration)
3. Sample Preparation: Accurately weigh 10 mg of BOC-Nva-OH·DCHA and dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile). Vortex until fully dissolved. Filter through a 0.22 µm PTFE syringe filter. Note: Do not use pure aqueous diluent, as the intact salt may precipitate.
Protocol B: Enantiomeric Purity via Chiral HPLC
This method determines the Enantiomeric Excess (ee) by resolving Boc-L-Nva-OH from trace Boc-D-Nva-OH using a polysaccharide-based chiral stationary phase[4].
1. Chromatographic Conditions:
-
Column: Immobilized Amylose/Cellulose CSP (e.g., CHIRALPAK IC or Lux Cellulose-2), 250 mm × 4.6 mm, 5 µm[3][4].
-
Mobile Phase: Hexane / Isopropanol / TFA (90 : 10 : 0.1, v/v/v). The 0.1% TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks and preventing DCHA interference.
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
2. System Suitability & Validation:
Inject a racemic mixture standard (Boc-DL-Nva-OH) prior to sample analysis. Ensure the resolution (
References
-
RSC Publishing. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives." Analytical Methods, Royal Society of Chemistry. Available at: [Link]
-
Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Technical Application Notes. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. phenomenex.com [phenomenex.com]
A Comparative Guide to the ¹H NMR Characterization of Boc-L-Norvaline Dicyclohexylammonium Salt
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the precise characterization of raw materials is paramount. N-protected amino acids form the fundamental building blocks of these processes, and their purity and structural integrity directly impact the outcome of complex synthetic routes. Among the various analytical techniques employed, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for unambiguous structure elucidation and purity assessment.
This guide provides an in-depth analysis of the ¹H NMR characterization data for Boc-L-Norvaline dicyclohexylammonium salt, a commonly used protected amino acid. We will delve into the expected spectral features, comparing them with viable alternatives such as Fmoc- and Cbz-protected L-Norvaline. This comparative approach, supported by experimental protocols and data, aims to equip researchers with the necessary insights to confidently identify and utilize these critical reagents.
The ¹H NMR Profile of Boc-L-Norvaline Dicyclohexylammonium Salt: A Detailed Look
The dicyclohexylammonium (DCHA) salt of Boc-L-Norvaline is often favored for its crystallinity and stability, which simplifies handling and purification. Its ¹H NMR spectrum is a composite of the signals from the Boc-L-Norvaline anion and the dicyclohexylammonium cation. While an exact spectrum can vary slightly based on the solvent and concentration, a representative spectrum in a common solvent like CDCl₃ or DMSO-d₆ can be reliably predicted based on the analysis of its constituent parts.
Predicted ¹H NMR Spectral Data for Boc-L-Norvaline Dicyclohexylammonium Salt
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Boc-(CH₃)₃ | ~1.45 | s | 9H | A characteristic sharp singlet for the nine equivalent protons of the tert-butoxycarbonyl protecting group. |
| Norvaline-γ-CH₂ | ~1.25-1.40 | m | 2H | Part of the propyl side chain, coupled to both β-CH₂ and δ-CH₃. |
| Norvaline-β-CH₂ | ~1.50-1.65 | m | 2H | Part of the propyl side chain, coupled to α-CH and γ-CH₂. |
| Norvaline-δ-CH₃ | ~0.90 | t | 3H | A triplet due to coupling with the adjacent γ-CH₂ group. |
| Norvaline-α-CH | ~3.90-4.10 | m | 1H | The chemical shift is influenced by the adjacent amino and carboxyl groups. |
| Norvaline-NH | ~5.0-5.5 | d | 1H | Often a broad doublet, its visibility and chemical shift can be solvent-dependent. |
| DCHA-CH (axial & equatorial) | ~1.0-2.0 | m | 20H | A complex multiplet region arising from the non-equivalent axial and equatorial protons of the two cyclohexyl rings. |
| DCHA-CH-N | ~2.9-3.1 | m | 2H | The protons on the carbons directly attached to the nitrogen. |
| DCHA-NH₂⁺ | ~8.0-9.0 | br s | 2H | A broad singlet for the ammonium protons, which may exchange with residual water in the solvent. |
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the structure of Boc-L-Norvaline dicyclohexylammonium salt with key proton environments highlighted, corresponding to the data in the table above.
Caption: Key ¹H NMR assignments for Boc-L-Norvaline dicyclohexylammonium salt.
A Comparative Analysis with Alternative Protecting Groups
The choice of an N-protecting group is a critical decision in peptide synthesis strategy. Below is a comparison of the expected ¹H NMR characteristics of Boc-L-Norvaline with two other common alternatives: Fmoc-L-Norvaline and Cbz-L-Norvaline.
| Protecting Group | Key ¹H NMR Features | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | - Sharp singlet at ~1.45 ppm (9H) | - Acid-labile, allowing for orthogonal deprotection strategies. The DCHA salt form improves handling. | - The bulky tert-butyl group can sometimes hinder reactivity. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | - Aromatic protons at ~7.2-7.8 ppm (8H) - CH and CH₂ of the fluorenyl group at ~4.2-4.5 ppm (3H) | - Base-labile, a cornerstone of solid-phase peptide synthesis (SPPS). The fluorenyl group's UV activity aids in reaction monitoring. | - The aromatic signals can complicate spectral analysis in the downfield region. |
| Cbz (Carboxybenzyl) | - Aromatic protons at ~7.3 ppm (5H) - Benzylic CH₂ at ~5.1 ppm (2H) | - Removable by catalytic hydrogenation, offering another orthogonal deprotection option. | - The aromatic signals can overlap with those of aromatic amino acid residues. |
The most significant difference in the ¹H NMR spectra of these compounds lies in the signals corresponding to the protecting groups themselves. The Boc group provides a clean, high-field singlet, while Fmoc and Cbz groups introduce signals in the downfield aromatic and benzylic regions, respectively. This distinction is crucial for confirming the identity of the protecting group and for monitoring the progress of protection and deprotection reactions.
Experimental Protocol for ¹H NMR Sample Preparation
Achieving high-quality, reproducible ¹H NMR data is contingent upon a meticulous sample preparation protocol. The following is a standardized procedure for preparing a sample of Boc-L-Norvaline dicyclohexylammonium salt for analysis.
Caption: Standard workflow for preparing a sample for ¹H NMR analysis.
Causality Behind Experimental Choices:
-
Choice of Solvent: Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to avoid large solvent signals that would otherwise obscure the analyte's peaks. DMSO-d₆ is particularly useful for observing exchangeable protons like those of the NH and NH₂⁺ groups, as it forms stronger hydrogen bonds with them.[1]
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio on modern NMR spectrometers without causing significant line broadening due to aggregation.
-
Internal Standard: For highly accurate chemical shift referencing, a small amount of a non-reactive internal standard such as tetramethylsilane (TMS) can be added. TMS is assigned a chemical shift of 0.00 ppm.
Conclusion
The ¹H NMR spectrum of Boc-L-Norvaline dicyclohexylammonium salt provides a unique fingerprint that is invaluable for its identification and quality control. By understanding the characteristic chemical shifts and splitting patterns of the Boc-L-Norvaline anion and the dicyclohexylammonium cation, researchers can confidently verify the structure of this important synthetic building block. Furthermore, a comparative analysis with alternative protecting groups like Fmoc and Cbz highlights the distinct spectral features that enable the unambiguous identification of the chosen protective strategy. Adherence to a standardized experimental protocol ensures the acquisition of high-quality data, which is the foundation of reliable scientific research and development.
References
Sources
Mass spectrometry (MS) fragmentation patterns of Boc-Nva-OH derivatives
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Boc-Nva-OH (N-tert-butoxycarbonyl-L-norvaline) and its derivatives. It focuses on the critical analytical challenge of distinguishing Norvaline (Nva) from its structural isomer, Valine (Val), a common issue in peptide synthesis quality control and proteomic verification.
Executive Summary
Boc-Nva-OH is a protected non-proteinogenic amino acid frequently used in peptide synthesis to increase resistance to enzymatic degradation or to probe structure-activity relationships. Its molecular weight (MW 217.26 Da) and elemental composition (C₁₀H₁₉NO₄) are identical to Boc-Val-OH , making mass-based discrimination in low-resolution MS impossible.
This guide details the specific fragmentation pathways of Boc-Nva-OH, compares its performance against Boc-Val-OH using standard and advanced MS techniques, and provides a validated protocol for unambiguous identification.
Chemical Identity & Structural Comparison
The core challenge lies in the isomeric nature of the side chains. While the Boc protecting group fragments identically, the aliphatic side chains dictate the retention behavior and high-energy fragmentation specificities.
| Feature | Boc-Nva-OH (Target) | Boc-Val-OH (Alternative/Isomer) | Boc-Nle-OH (Homolog) |
| Side Chain | Linear Propyl (-CH2-CH2-CH3) | Branched Isopropyl (-CH(CH3)2) | Linear Butyl (-CH2-CH2-CH2-CH3) |
| Formula | C₁₀H₁₉NO₄ | C₁₀H₁₉NO₄ | C₁₁H₂₁NO₄ |
| Monoisotopic Mass | 217.13 Da | 217.13 Da | 231.15 Da |
| [M+H]⁺ m/z | 218.14 | 218.14 | 232.16 |
| Immonium Ion | m/z 72.08 (Isobaric) | m/z 72.08 (Isobaric) | m/z 86.10 |
| Elution Order (C18) | Late Eluter (More Hydrophobic) | Early Eluter (Less Hydrophobic) | Latest Eluter |
Mechanistic Fragmentation Analysis
The ESI-MS/MS fragmentation of Boc-Nva-OH occurs in three distinct stages. Understanding this causality is essential for interpreting spectra.
Stage 1: Deprotection (Source/Low Energy)
The tert-butyloxycarbonyl (Boc) group is acid-labile and thermally sensitive. In the ESI source or at low collision energies (CID), the dominant process is the elimination of the Boc group.
-
Mechanism: Elimination of isobutene (56 Da) followed by decarboxylation (CO₂, 44 Da).
-
Observation: The protonated molecule [M+H]⁺ (m/z 218) rapidly converts to the protonated amino acid [Nva+H]⁺ (m/z 118).
Stage 2: Backbone Cleavage (Medium Energy)
The protonated Nva ion (m/z 118) undergoes loss of H₂O and CO (46 Da total) to form the Immonium Ion .
-
Transition: [Nva+H]⁺ (m/z 118) → [H₂N=CH-C₃H₇]⁺ (m/z 72).
-
Critical Issue: Both Nva and Val produce a stable immonium ion at m/z 72. In standard low-resolution MS/MS, this peak is not diagnostic .
Stage 3: Side-Chain Fragmentation (High Energy / HECD)
To distinguish the isomers, high-energy fragmentation (such as Hot Electron Capture Dissociation, HECD) is required to break the side chain.
-
Nva (Linear): Produces diagnostic
ions via radical-driven fragmentation of the linear propyl chain. -
Val (Branched): Produces diagnostic
ions (loss of isopropyl radical) only when Val is present.
Visualizing the Pathway
Figure 1: ESI-MS/MS fragmentation pathway of Boc-Nva-OH.[1] The transition from m/z 72 to diagnostic ions requires high-energy activation.
Comparative Performance Guide
This section evaluates methods for distinguishing Boc-Nva-OH from Boc-Val-OH.
Method A: Chromatographic Separation (Recommended)
Since mass spectrometry often yields identical fragments for these isomers, chromatographic resolution is the most robust "self-validating" control.
-
Performance: On C18 Reverse Phase columns, the linear side chain of Norvaline interacts more strongly with the stationary phase than the branched side chain of Valine.
-
Result: Boc-Val-OH elutes FIRST; Boc-Nva-OH elutes SECOND.
-
Resolution: Typically > 1.0 min difference in a standard gradient, allowing clear MS peak assignment by retention time (RT).
Method B: Advanced MS (HECD/ETD)
For workflows where chromatography is impossible (e.g., direct infusion), standard CID is insufficient.
-
Standard CID: Both yield m/z 72 (100% abundance). Indistinguishable.
-
HECD (Hot Electron Capture Dissociation):
-
Nva: Generates secondary radical fragments (
ions) from the propyl chain cleavage. -
Val: Generates unique
ions. -
Note: This requires high-end instrumentation (FT-ICR or Orbitrap with ECD/ETD capabilities).
-
Summary of Diagnostic Signals
| Compound | Precursor (m/z) | Primary Fragment (CID) | Diagnostic Feature (HECD) | Retention (C18) |
| Boc-Nva-OH | 218 | 118, 72 | Later ( | |
| Boc-Val-OH | 218 | 118, 72 | Earlier ( |
Experimental Protocol: Validated Identification Workflow
This protocol ensures the correct identification of Boc-Nva-OH derivatives in a mixture containing potential Valine contaminants.
I. Sample Preparation
-
Solvent: Dissolve sample in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Concentration: 10 µM (avoid saturation to prevent dimer formation [2M+H]⁺ at m/z 435).
II. LC-MS Conditions (The Separation Filter)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5% → 60% B (Linear ramp)
-
Rationale: A shallow gradient is critical to maximize the separation factor (
) between the branched Val and linear Nva isomers.
-
III. MS Parameters
-
Ionization: ESI Positive Mode.
-
Scan Range: m/z 50 – 300.
-
CID Energy: Stepped collision energy (15, 30, 45 eV) to observe both the deprotected ion (m/z 118) and the immonium ion (m/z 72).
IV. Data Interpretation Decision Tree
Figure 2: Decision matrix for distinguishing Boc-Nva-OH from Boc-Val-OH.
References
-
Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation. Source: American Chemical Society (Anal. Chem.) [Link][1][3][4][5][6][7][8][9][10][11][12][13]
-
Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Source: National Institutes of Health (PubMed) [Link]
-
Simultaneous analysis of the non-canonical amino acids norleucine and norvaline by UHPLC. Source: National Institutes of Health (PubMed) [Link]
-
Mass Spectrometry Fragmentation Patterns (General Mechanisms). Source: Chemistry LibreTexts [Link]
Sources
- 1. Defining and Detecting Complex Peak Relationships in Mass Spectral Data: The Mz.unity Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Data-Independent Acquisition Mass Spectrometry (DIA-MS) for the Identification of Single Amino Acid Variants [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. emt.oregonstate.edu [emt.oregonstate.edu]
- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. waters.com [waters.com]
- 9. Separation of D-Valine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. researchgate.net [researchgate.net]
Comparative Analysis: Boc-Nva-OH vs. Fmoc-Nva-OH in Peptide Synthesis
Executive Summary
Norvaline (Nva), a non-proteinogenic linear isomer of Valine, is frequently employed in drug development to probe structure-activity relationships (SAR) and enhance metabolic stability. Unlike its branched isomer Valine, Norvaline lacks steric bulk at the
This guide provides a technical comparison of these two building blocks, supported by experimental protocols and mechanistic insights.
Physicochemical Profile & Solubility
The primary differentiator between Boc and Fmoc derivatives of Norvaline is their solubility profile, which dictates the solvent system and, consequently, the swelling properties of the resin.
| Feature | Boc-Nva-OH | Fmoc-Nva-OH |
| Molecular Weight | 217.26 g/mol | 339.39 g/mol |
| Primary Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) or NMP |
| Solubility Mechanism | High solubility in non-polar organic solvents. | Requires polar aprotic solvents due to the fluorenyl group. |
| Aggregation Risk | Low. The acidic deprotection (TFA) protonates the N-terminus, disrupting inter-chain H-bonds (beta-sheets). | Moderate to High. The neutral deprotection (Piperidine) maintains the peptide in a neutral state, promoting aggregation in hydrophobic sequences. |
Expert Insight: The Aggregation Factor
While Nva couples easily, sequences rich in Nva (hydrophobic) are prone to "on-resin aggregation" during Fmoc synthesis. In Fmoc chemistry, the growing peptide chain remains neutral, allowing hydrophobic residues to stack and form beta-sheet-like structures that collapse the resin. In Boc chemistry, the N-terminus is protonated (
Coupling Efficiency & Kinetics
Unlike Valine, which requires double coupling or powerful activators (e.g., HATU) due to steric hindrance, Norvaline exhibits fast coupling kinetics comparable to Leucine or Alanine.
Comparative Kinetics Data (Representative)
Conditions: 3-fold excess of AA, 1 hour coupling time.
| Metric | Boc-Nva-OH (DCM) | Fmoc-Nva-OH (DMF) |
| Coupling Reagent | DIC / HOBt | HBTU / DIEA or DIC / Oxyma |
| Activation Time | ~5-10 min (in situ) | ~2-5 min |
| Conversion (1h) | >99.5% | >99.0% |
| Racemization Risk | Negligible (<0.1%) | Negligible (<0.1%) |
| Main Challenge | Acidolysis of sensitive side chains during final cleavage (HF). | Solvation of the resin if the sequence is >15 residues and hydrophobic. |
Experimental Validation: The "Challenge Sequence"
To objectively compare performance, we utilize a "Challenge Sequence" designed to induce aggregation: H-Ala-(Nva)₄-Gly-NH₂ . This hydrophobic stretch tests the ability of the chemistry to maintain chain accessibility.
Workflow Diagram: Comparative Synthesis
The following diagram outlines the decision process and workflow for evaluating these derivatives.
Caption: Comparative workflow for Fmoc vs. Boc synthesis of aggregation-prone Norvaline sequences.
Detailed Protocols
Protocol A: Fmoc-Nva-OH (Standard)
-
Resin: Rink Amide MBHA (0.6 mmol/g).
-
Swelling: DMF (30 min).
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV absorbance.[1] Slow deprotection indicates aggregation.[2][3]
-
Coupling:
-
Dissolve Fmoc-Nva-OH (3 eq) and Oxyma Pure (3 eq) in DMF.
-
Add DIC (3 eq).
-
React for 45 min.
-
-
Cleavage: TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.
Protocol B: Boc-Nva-OH (For Difficult Sequences)
-
Resin: MBHA (0.8 mmol/g).
-
Swelling: DCM (30 min).
-
Deprotection: 50% TFA in DCM (1 x 1 min, 1 x 20 min).
-
Neutralization: 5% DIEA in DCM (2 x 2 min). Critical: Perform immediately before coupling to minimize aggregation time.
-
Coupling:
-
Dissolve Boc-Nva-OH (3 eq) in DCM.
-
Add DIC (3 eq).
-
React for 1 hour.
-
-
Cleavage: Anhydrous HF (High Hazard) with p-cresol scavenger at 0°C for 1 hour.
Results & Troubleshooting
When synthesizing Nva-containing peptides, the "performance" is measured by the absence of "deletion sequences" (N-1 peptides) which occur when coupling fails due to steric or aggregation issues.
| Observation | Fmoc-Nva Outcome | Boc-Nva Outcome | Cause & Solution |
| Coupling Rate | Fast (<30 min) | Fast (<30 min) | Nva is linear; steric hindrance is minimal in both cases. |
| Purity (Short Seq) | >95% | >95% | Both methods work perfectly for peptides <10 residues. |
| Purity (Hydrophobic) | 85-90% | >95% | Aggregation. In Fmoc, Nva-rich chains may collapse. Fix: Add Chaotropic salts (LiCl) or use Pseudoprolines. |
| Side Reactions | Low | Low | Nva is stable. Main risk is racemization if using excessive base (DIEA) with HATU. |
Mechanism of Activation (Visualized)
To ensure high coupling efficiency, selecting the right activation pathway is critical.
Caption: General activation mechanism. For Nva, carbodiimide (DIC) activation is often sufficient and reduces racemization risk compared to uronium salts (HATU).
Conclusion & Recommendation
Use Fmoc-Nva-OH when:
-
You are synthesizing standard peptides (<20 residues).
-
You require a safer, HF-free workflow (standard lab safety).
-
You are using automated synthesizers (standard for Fmoc).
-
Tip: If aggregation occurs, switch solvent to NMP or add 1% DBU to the deprotection mix.
Use Boc-Nva-OH when:
-
You are synthesizing "difficult" sequences (highly hydrophobic, >30 residues).
-
The peptide is prone to beta-sheet formation (Boc/TFA disrupts this).
-
You are performing Liquid Phase Peptide Synthesis (LPPS) where Boc solubility in DCM is advantageous.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Sigma-Aldrich (Merck). (2024). Fmoc Solid Phase Peptide Synthesis - Technical Bulletin. Link
-
BenchChem. (2025).[4] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. Link
Sources
Comparative stability studies of Boc-Nva-OH.DCHA vs Boc-Val-OH
[1]
Part 1: Executive Summary & Core Distinction
In peptide synthesis, the physical stability of amino acid building blocks dictates their shelf-life, handling ease, and purity profile.[] While Boc-Val-OH (Boc-L-Valine) and Boc-Nva-OH (Boc-L-Norvaline) are structural isomers, their physical behaviors differ radically.[]
-
Boc-Val-OH is a robust, crystalline free acid that is stable at room temperature.[]
-
Boc-Nva-OH (Free Acid) has a critically low melting point (~43–47°C), making it prone to "oiling out," clumping, and degradation during transport or storage.[]
The Industry Solution: To counteract this instability, Norvaline is manufactured as the Dicyclohexylamine (DCHA) salt (Boc-Nva-OH.DCHA).[][2] This salt formation locks the molecule into a high-melting, stable crystalline lattice.[] This guide details the stability metrics and provides the mandatory protocol for converting the salt back to the active free acid for synthesis.[2]
Part 2: Comparative Stability Data
The following data highlights why the DCHA salt form is essential for Norvaline but unnecessary for Valine.
Table 1: Physical Property & Stability Profile
| Feature | Boc-Val-OH (Free Acid) | Boc-Nva-OH (Free Acid) | Boc-Nva-OH.DCHA (Salt) |
| CAS Number | 13734-41-3 | 53308-95-5 | 294783-XX-X (Generic) |
| Physical State | White Crystalline Powder | Waxy Solid or Viscous Oil | White Crystalline Powder |
| Melting Point | 77 – 80 °C [1, 2] | 43 – 47 °C [3, 4] | > 130 °C (Typical for salts) |
| Hygroscopicity | Low | High (if amorphous) | Very Low |
| Storage Risk | Minimal.[] Stable at RT.[][2][3] | High. Melts/clumps >30°C. | Minimal.[][2] Stable at RT.[][2][3] |
| Handling | Weigh directly. | Difficult (sticky/oily). | Free-flowing powder.[][2] |
| Pre-Activation | Ready to use.[][2] | N/A (Hard to source pure). | Requires Desalting (See Part 4). |
Technical Insight: The melting point of Boc-Nva-OH free acid (43°C) is dangerously close to ambient temperatures in many shipping containers.[] If it melts and re-solidifies, it forms an amorphous glass that traps impurities and water, accelerating hydrolysis.[2] The DCHA salt raises the lattice energy, preventing this phase change.[2]
Part 3: The "DCHA" Factor – Mechanism of Action[1][2]
Why does adding Dicyclohexylamine (DCHA) stabilize Norvaline?
-
Lattice Energy: The ionic interaction between the carboxylate of Boc-Nva-O⁻ and the ammonium of DCHA⁺ creates a rigid crystal lattice.[][2] This significantly increases the thermal energy required to break the solid structure (Melting Point elevation).[2]
-
Purity Maintenance: Impurities usually reside in the liquid phase.[2] By forcing the compound into a tight crystal, impurities are excluded during the crystallization process.[2]
-
Hygroscopic Shield: The salt form is less polar on the surface than the free carboxylic acid, reducing moisture uptake from the air.[2]
Part 4: Critical Protocol – Desalting Boc-Nva-OH.DCHA
WARNING: You cannot use Boc-Nva-OH.DCHA directly in standard carbodiimide (DIC/EDC) or uronium (HBTU/HATU) couplings without risk.[] The DCHA is a secondary amine base that can:
-
Compete with the amino acid for activation.[2]
-
Cause racemization of the activated ester.[][2]
-
Alter the pH of the coupling reaction.[2]
The Protocol: Extractive Desalting This procedure converts the stable storage form (Salt) into the reactive synthesis form (Free Acid).[2]
Reagents:
-
Ethyl Acetate (EtOAc)[2]
-
0.5 M or 1.0 M Potassium Hydrogen Sulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄)[2]
-
Saturated NaCl (Brine)[2]
-
Anhydrous Sodium Sulfate (Na₂SO₄)[][2]
Step-by-Step Workflow:
-
Suspension: Suspend the calculated amount of Boc-Nva-OH.DCHA in Ethyl Acetate (approx. 10 mL per gram of salt). The salt may not dissolve fully yet.[2][4]
-
Acidification: Add an equal volume of 0.5 M KHSO₄ (or 10% H₃PO₄) to the separatory funnel. Shake vigorously for 2–3 minutes.
-
Chemistry: The acid protonates the DCHA to form DCHA[2]·H⁺ (water soluble) and protonates the Boc-Nva-O⁻ to Boc-Nva-OH (organic soluble).[]
-
-
Separation: Allow layers to separate. The solid should disappear.[] Drain the aqueous layer (contains DCHA salt).[2]
-
Wash: Wash the organic layer (EtOAc) 2x with fresh 0.5 M KHSO₄ to ensure complete removal of DCHA.[2]
-
Neutralization: Wash the organic layer 1x with Water and 1x with Brine.[2]
-
Drying: Pour the organic layer over anhydrous Na₂SO₄. Filter into a round-bottom flask.
-
Isolation: Evaporate the EtOAc under reduced pressure (Rotavap) at <40°C.
-
Result: You will obtain Boc-Nva-OH free acid as a clear oil or waxy solid.[] USE IMMEDIATELY for coupling.
-
Part 5: Visualization of Workflow
The following diagram illustrates the decision logic and chemical pathway for handling these two isomers.
Caption: Workflow comparison showing the direct usage of stable Boc-Val-OH versus the mandatory desalting processing required for Boc-Nva-OH.DCHA prior to synthesis.
Part 6: References
-
Sigma-Aldrich. Boc-Val-OH Product Specification & Safety Data Sheet. Retrieved from [2]
-
Thermo Fisher Scientific. N-Boc-L-valine, 98+% Physical Properties. Retrieved from [2]
-
Merck Millipore (Novabiochem). Boc-Nva-OH Product Analysis & Melting Point Data. Retrieved from [2]
-
Bachem. Technical Note: Conversion of a DCHA salt to the free acid. Retrieved from
-
BenchChem. Application Notes for Z-D-Leu-OH.DCHA (Analogous DCHA Salt Stability). Retrieved from [2]
Infrared (IR) Spectroscopy Peaks for Identifying BOC-Nva-OH·DCHA Functional Groups: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Peptide Drug Development Professionals
Executive Summary
BOC-Nva-OH (N-tert-Butoxycarbonyl-L-norvaline) is a critical non-proteinogenic amino acid building block utilized in the synthesis of specialized peptidomimetics. Because the free acid form of BOC-Nva-OH frequently presents as a viscous, non-crystalline oil that is difficult to weigh and prone to degradation, it is predominantly supplied commercially as a dicyclohexylammonium (DCHA) salt[1]. The DCHA salt (BOC-Nva-OH·DCHA) offers superior shelf-life, bulk crystallinity, and resistance to racemization[2].
However, the transition from a free carboxylic acid to a carboxylate-ammonium salt fundamentally alters the molecule's vibrational modes. For analytical scientists, Fourier-Transform Infrared (FTIR) spectroscopy serves as the primary diagnostic tool to verify the structural integrity of the DCHA salt and to validate the successful liberation of the free acid prior to solid-phase peptide synthesis (SPPS).
Section 1: Vibrational Causality & Functional Group Mapping
To accurately interpret the IR spectrum of BOC-Nva-OH·DCHA, one must isolate the vibrational modes of its three distinct structural domains and understand the causality behind their absorption frequencies:
-
The BOC Carbamate (Urethane) Linkage: The tert-butoxycarbonyl (BOC) group acts as an orthogonal protecting group for the α-amino nitrogen[3]. The carbamate functional group—chemically a hybrid of an ester and an amide—exhibits a highly localized C=O stretching frequency[4]. Because the carbamate carbonyl does not participate in the ionic salt bridge, its strong absorption remains relatively fixed at ~1680–1710 cm⁻¹ [4]. The secondary amine (N-H) of the carbamate presents a sharp stretch at ~3300–3400 cm⁻¹ .
-
The Carboxylate Anion (COO⁻): In the free acid (BOC-Nva-OH), the carboxylic acid C=O stretch appears as a strong, sharp peak at ~1710–1730 cm⁻¹. However, in the DCHA salt, the proton is transferred to the dicyclohexylamine. The resulting resonance-stabilized carboxylate anion (COO⁻) loses its distinct C=O double bond character[2]. Instead, the vibrational energy splits into two distinct modes: an asymmetric stretch (~1550–1610 cm⁻¹) and a symmetric stretch (~1380–1420 cm⁻¹) .
-
The Dicyclohexylammonium Cation (DCHA, NH₂⁺): The protonated secondary amine of the DCHA moiety forms an extensive hydrogen-bonding network within the crystal lattice. This results in a broad, complex series of absorption bands in the 2500–3000 cm⁻¹ region[2], which heavily overlaps with the aliphatic C-H stretching vibrations (2850–2960 cm⁻¹ ) originating from the norvaline side chain and the cyclohexyl rings[5].
Section 2: Comparative Data Analysis
The following table summarizes the diagnostic IR peaks used to differentiate the commercially stable DCHA salt from the reactive free acid.
| Functional Group | BOC-Nva-OH (Free Acid) | BOC-Nva-OH·DCHA (Salt) | Mechanistic Explanation |
| Carbamate C=O | ~1680 – 1710 cm⁻¹ | ~1680 – 1710 cm⁻¹ | Remains unaffected by C-terminal salt formation. |
| Carboxylic C=O | ~1710 – 1730 cm⁻¹ | Absent | Deprotonation eliminates the localized C=O double bond character. |
| Carboxylate COO⁻ | Absent | ~1550 – 1610 cm⁻¹ (Asym)~1380 – 1420 cm⁻¹ (Sym) | Resonance stabilization of the anion splits the stretching frequency into asymmetric and symmetric modes. |
| Amine N-H (Boc) | ~3300 – 3400 cm⁻¹ | ~3300 – 3400 cm⁻¹ | Non-participatory in the salt bridge; remains unaffected. |
| Ammonium NH₂⁺ | Absent | ~2500 – 3000 cm⁻¹ (Broad) | Protonation of DCHA creates strong, diffuse hydrogen bonding networks. |
Section 3: Self-Validating Experimental Protocol: Free Acid Liberation
BOC-Nva-OH·DCHA cannot be used directly in standard carbodiimide or uronium-based coupling reactions (e.g., EDC, HATU) because the DCHA salt will competitively interfere with the activation of the carboxylate. The free acid must be liberated via a biphasic extraction[1].
Causality Check: Why use phosphoric acid instead of standard hydrochloric acid (HCl)? When HCl is introduced, it reacts with DCHA to form dicyclohexylammonium chloride, a sparingly soluble byproduct that precipitates and severely complicates phase separation[1]. Phosphoric acid (H₃PO₄) ensures the resulting DCHA salt remains highly soluble in the aqueous phase.
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 g of BOC-Nva-OH·DCHA in 10 mL of cold ethyl acetate (EtOAc). While room temperature is generally acceptable for BOC groups, -20°C is recommended if other highly acid-labile groups are present[1].
-
Acidification: Under vigorous stirring, add 10% aqueous H₃PO₄ dropwise until the crystalline suspension completely dissolves and two distinct, clear liquid phases form[1].
-
Aqueous Validation: Check the pH of the lower aqueous layer; it must be between 2.0 and 3.0 to ensure complete protonation of the carboxylate[1].
-
Phase Separation: Isolate the upper organic layer (EtOAc). Wash the organic phase once with 2 mL of 10% H₃PO₄, followed by three washes with 2 mL of deionized water until the aqueous wash reaches a pH ≥ 4[1].
-
Desiccation & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the BOC-Nva-OH free acid (typically a viscous oil)[1].
-
IR Validation (The Self-Validating Step): Analyze a thin film of the resulting oil via ATR-FTIR. The extraction is deemed successful only if the asymmetric carboxylate band (~1550–1610 cm⁻¹) has completely disappeared and a new, sharp carboxylic acid C=O band has emerged at ~1710–1730 cm⁻¹.
Section 4: Workflow Visualization
Caption: Workflow for liberating BOC-Nva-OH from its DCHA salt and subsequent ATR-FTIR validation.
References
Sources
Safety Operating Guide
BOC--Nva--OH.DCHA proper disposal procedures
As a Senior Application Scientist in peptide chemistry and drug development, I frequently consult with research teams on the handling of specialized amino acid derivatives. Boc-Nva-OH·DCHA (N-tert-Butoxycarbonyl-L-norvaline dicyclohexylammonium salt) is a prime example of a compound where the functional utility of the reagent masks the underlying logistical and safety complexities of its disposal.
To build a self-validating safety protocol, we must first understand the causality behind the chemical's behavior. Boc-protected amino acids are often oily or highly hygroscopic. To render them into stable, free-flowing crystalline powders suitable for long-term storage and precise weighing, manufacturers precipitate them as dicyclohexylamine (DCHA) salts. While the Boc-norvaline moiety is relatively benign, the DCHA counterion is a volatile, corrosive amine that is highly toxic to both human health and aquatic ecosystems[1].
When you dispose of this reagent—whether as an unreacted solid or as a post-coupling liquid effluent—you are fundamentally managing a toxic amine waste stream. The following guide provides the authoritative procedures for the safe handling and disposal of Boc-Nva-OH·DCHA.
Quantitative Hazard Assessment
Understanding the physicochemical and toxicological properties of the DCHA component is critical for risk assessment. Drain disposal is strictly prohibited due to its severe aquatic toxicity[1].
| Property | Value | Causality / Impact on Handling |
| CAS Number | 67861-96-5 | Unique identifier for the Boc-Nva-OH·DCHA salt. |
| DCHA Oral LD50 (Rat) | 200 - 373 mg/kg | Indicates acute systemic toxicity; mandates strict PPE (gloves, goggles) to prevent accidental ingestion or dermal absorption[1][2]. |
| Aquatic Toxicity (LC50) | 1 - 100 mg/L | Highly toxic to aquatic life; strictly prohibits drain disposal or environmental release[1]. |
| UN Number (DCHA) | UN2565 (Class 8, Corrosive) | Dictates transportation, secondary containment, and hazardous waste manifesting requirements[3]. |
| RCRA Waste Profile | Corrosive (D002) / Toxic | Requires disposal via licensed high-temperature chemical incineration[4]. |
Disposal Workflows and Methodologies
The disposal of Boc-Nva-OH·DCHA must be bifurcated into two distinct streams: unreacted solid waste and post-reaction liquid effluent.
Protocol A: Solid Waste Disposal (Unreacted or Expired Reagent)
Attempting to dissolve expired solid reagent for liquid disposal is a common laboratory error. This unnecessarily increases the volume of hazardous solvent waste and introduces exothermic risks.
-
Containment: Retain the expired or contaminated solid in its original glass or high-density polyethylene (HDPE) container. Ensure the cap is tightly sealed to prevent the sublimation of volatile amines.
-
Labeling: Affix a standardized hazardous waste label. Explicitly list the contents as "Boc-Nva-OH·DCHA (Toxic/Corrosive Solid Amine Salt)".
-
Storage: Place the container in a designated solid hazardous waste cabinet. Crucial: Isolate this container from strong acids, acid chlorides, and oxidizers to prevent reactive degradation[2].
-
Final Disposition: Route the sealed container to your institution's Environmental Health and Safety (EHS) department for licensed high-temperature chemical incineration.
Protocol B: Liquid Waste Segregation (Post-Coupling Effluent)
During Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling, the DCHA salt is either desalted (using weak acids like citric acid) or coupled directly, releasing free dicyclohexylamine into the solvent matrix.
-
Segregation (Critical Step): Never mix DCHA-containing organic waste with concentrated acidic waste streams. The neutralization of free dicyclohexylamine is highly exothermic and can cause rapid solvent boil-off or pressurized container rupture.
-
Collection: Collect the organic effluent (e.g., DMF, DCM, or NMP) in a designated, compatible HDPE carboy. If chlorinated solvents (like DCM) were used during the coupling, the waste must be routed to a Halogenated Organic Waste container.
-
Labeling: Label the carboy as "Organic Waste containing Dicyclohexylamine (Corrosive/Toxic)".
-
Venting: Ensure the waste carboy is equipped with a properly functioning pressure-relief vented cap to prevent the buildup of volatile amine vapors.
Protocol C: Spill Response Methodology
Because DCHA salts can cause severe skin burns and respiratory irritation[2], spills must be handled as a hazardous materials incident.
-
Isolation & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (double-gloving is recommended), safety goggles, and a particulate respirator (N95 or P100) to prevent inhalation of corrosive dust.
-
Dry Cleanup: For solid spills, do not use water initially, as this can mobilize the corrosive amine. Gently sweep up the powder using a static-free brush and dustpan. Avoid vigorous sweeping that generates airborne dust.
-
Decontamination: Once the bulk solid is removed, wipe the affected surface with a damp paper towel, followed by a mild detergent solution to neutralize residual traces.
-
Waste Consolidation: Place all recovered powder and contaminated cleanup materials (paper towels, outer gloves) into a heavy-duty hazardous waste bag, seal it, and label it for incineration.
Waste Segregation Logic
The following diagram illustrates the self-validating logic of separating Boc-Nva-OH·DCHA waste streams to ensure regulatory compliance and laboratory safety.
Boc-Nva-OH.DCHA Waste Segregation and Disposal Workflow
References
-
Leonid Chemicals. "Dicyclohexylamine Material Safety Data Sheet." Leonid Chemicals. Available at:[Link]
-
OECD. "Dicyclohexylamine - OECD Existing Chemicals Database." Organisation for Economic Co-operation and Development. Available at: [Link]
-
eCFR. "49 CFR Part 172 Subpart B -- Table of Hazardous Materials and Special Provisions." Electronic Code of Federal Regulations. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Generalized Methodology for Conducting Industrial Toxicity Reduction Evaluations (TREs)." EPA.gov. Available at: [Link]
Sources
Personal protective equipment for handling BOC--Nva--OH.DCHA
This guide serves as a critical operational resource for the safe handling, usage, and disposal of Boc-Nva-OH·DCHA (N-α-t-Butoxycarbonyl-L-norvaline dicyclohexylamine salt). It is structured to provide immediate, actionable intelligence for laboratory personnel, prioritizing safety through understanding the specific hazards of the dicyclohexylamine (DCHA) counterion.
Part 1: Chemical Identity & Executive Safety Summary
Boc-Nva-OH[1][2]·DCHA is a stable, crystalline salt of the non-proteinogenic amino acid L-norvaline. While the Boc-amino acid itself poses low risk, the dicyclohexylamine (DCHA) component introduces significant toxicity and corrosivity risks if mishandled or if the salt dissociates in solution.
Chemical Profile
| Property | Specification |
| Chemical Name | Boc-L-Norvaline dicyclohexylammonium salt |
| CAS Number | Referenced often by parent acid: 53308-95-5 (Salt specific CAS may vary by vendor) |
| Molecular Formula | |
| Molecular Weight | ~398.6 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, Methanol; Poorly soluble in water |
| Storage | Refrigerate (+2°C to +8°C); Desiccate (Hygroscopic) |
Critical Hazard Assessment (The "Why" Behind the Protocol)
The safety profile of this compound is driven by the DCHA moiety .
-
Corrosivity: DCHA is a secondary amine that can cause severe skin burns and eye damage (H314). Even in salt form, prolonged contact with moisture (sweat/mucous membranes) can release free amine, leading to chemical burns.
-
Systemic Toxicity: DCHA is toxic if swallowed or absorbed through the skin (H301, H311).
-
Sensitization: Repeated exposure to amine salts can lead to respiratory or skin sensitization.
Part 2: Risk-Based PPE Matrix
Do not rely on generic "lab safety" rules. The following PPE selection is based on the permeation resistance against lipophilic amines and protection against fine particulate dust.
| PPE Category | Recommendation | Technical Rationale |
| Respiratory | Fume Hood (Primary) . If weighing outside a hood, use N95/P100 respirator . | The salt is a fine powder; inhalation of amine-containing dust can cause respiratory tract irritation and sensitization. |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil minimum). | DCHA is lipophilic and can permeate thin latex. Double gloving provides a breakthrough buffer. Change immediately upon contamination.[3][4][5] |
| Eye Protection | Chemical Splash Goggles .[6] | Safety glasses are insufficient. Crystalline dust can bypass side shields; amines cause irreversible corneal damage. |
| Body Defense | Lab Coat (Buttoned, Tyvek sleeves recommended) . | Prevents dust accumulation on street clothes. Tyvek sleeves protect wrists, a common exposure point during weighing. |
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling Boc-Nva-OH·DCHA, distinguishing between solid handling (dust risk) and solution handling (splash/permeation risk).
Caption: Operational logic flow determining engineering controls and PPE based on the physical state of the reagent.
Part 3: Operational Protocols
Receipt and Storage
-
Inspection: Upon receipt, inspect the bottle for cracks. DCHA salts can be hygroscopic; ensure the cap seal is intact.
-
Environment: Store at 2-8°C . Allow the bottle to warm to room temperature before opening to prevent condensation, which hydrolyzes the salt and degrades the reagent.
Weighing and Solubilization (Step-by-Step)
This protocol minimizes static charge (common with DCHA salts) and exposure.
-
Preparation: Clear the fume hood. Place a static-dissipative mat or wipe the balance area with an anti-static wipe.
-
Donning: Put on double nitrile gloves and chemical goggles.
-
Transfer:
-
Open the container inside the hood.
-
Use a clean spatula. Note: Avoid metal spatulas if the salt appears damp/sticky to prevent contamination; PTFE-coated is preferred.
-
Transfer gently to a weighing boat. Do not dump ; pour slowly to minimize dust clouds.
-
-
Solubilization:
-
Cleanup: Wipe the balance and surrounding area with a wet paper towel (solvent-dampened) immediately after weighing to capture invisible dust.
Liberation of the Free Acid (Optional)
If your protocol requires the free acid (Boc-Nva-OH) without the DCHA counterion:
-
Dissolve the salt in Ethyl Acetate.
-
Wash the organic layer 3 times with 5% KHSO4 or 10% Citric Acid . Reason: The acid protonates the DCHA amine, making it water-soluble, while the Boc-Nva-OH remains in the organic layer.
-
Wash with brine, dry over MgSO4, and concentrate.
Part 4: Disposal & Emergency Response
Self-Validating Disposal System: Never dispose of DCHA salts down the drain. The amine is toxic to aquatic life (H410).
| Waste Stream | Criteria | Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Place in a dedicated Hazardous Solid Waste bag/pail. Label "Toxic Solids (Amine Salt)". |
| Liquid Waste (Halogenated) | Solutions in DCM/Chloroform. | Segregate into Halogenated Organic Waste . |
| Liquid Waste (Non-Halo) | Solutions in DMF/MeOH/EtOAc. | Segregate into Non-Halogenated Organic Waste . |
| Aqueous Waste | Extraction washes (Citric acid/KHSO4). | Check pH. If acidic and contains DCHA, dispose as Aqueous Hazardous Waste (do not neutralize and dump without EHS approval). |
Emergency Procedures
-
Skin Contact: Brush off solid material before rinsing. Rinse with water for 15 minutes. Use a mild soap (amines are lipophilic; water alone is slow to remove them).
-
Eye Contact: Irrigate immediately for 15 minutes. Time is tissue. Transport to ER/Ophthalmologist immediately (alkaline/amine burns penetrate deep).
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust) and scoop into a hazardous waste bag. Clean area with dilute acetic acid (vinegar) to neutralize traces.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Boc-D-norvaline dicyclohexylammonium salt. Retrieved from
-
Cymit Quimica. (2024). Safety Data Sheet: Boc-N-Me-Val-OH dicyclohexylamine salt (Analogous Handling). Retrieved from
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Dicyclohexylamine. Retrieved from
- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
